N6-Methyl-dAphosphoramidite
Beschreibung
Eigenschaften
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRBAYAPDVZGR-JNTXQERPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Epitranscriptomic Code: A Technical Guide to N6-methyladenosine (m6A) in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) has emerged from relative obscurity to become one of the most intensely studied modifications in epigenetics, or more specifically, "epitranscriptomics." This dynamic and reversible methylation of adenosine residues in RNA is now understood to be a critical regulator of gene expression, influencing a vast array of biological processes from cell differentiation to disease progression.[1][2][3] This in-depth technical guide provides a comprehensive overview of the m6A regulatory network, its multifaceted role in gene expression, and the key experimental methodologies used to investigate its function. We will delve into the core machinery of m6A—the "writers," "erasers," and "readers"—and explore how their interplay dictates the fate of messenger RNA (mRNA) and non-coding RNAs. Furthermore, we will examine the profound implications of m6A dysregulation in human diseases, particularly cancer and neurodegenerative disorders, and discuss the burgeoning field of m6A-targeted therapeutics.
The m6A Machinery: Writers, Erasers, and Readers
The post-transcriptional fate of an RNA molecule can be significantly altered by the addition or removal of a methyl group at the N6 position of adenosine. This process is tightly controlled by a sophisticated enzymatic machinery.
"Writers": The Methyltransferase Complex
The deposition of m6A is primarily carried out by a nuclear methyltransferase complex. The core components of this complex are Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[4][5] While METTL3 is the catalytic subunit, METTL14 acts as a scaffold, enhancing the complex's stability and substrate recognition.[6][7] These two proteins form a stable heterodimer that is essential for cellular m6A deposition on nuclear RNAs.[4][5]
Several other proteins associate with the core complex to modulate its activity and specificity. Wilms' tumor 1-associating protein (WTAP) is a crucial component that facilitates the localization of the METTL3-METTL14 complex to nuclear speckles, where pre-mRNA processing occurs.[4][5] Other associated factors include KIAA1429, RBM15/15B, and ZC3H13, which contribute to the precise targeting of the writer complex to specific RNA sequences.[8]
The writer complex recognizes a consensus sequence, typically RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base), which is frequently found in the 3' untranslated regions (3'UTRs), near stop codons, and within long internal exons of mRNAs.[1][9]
Logical Relationship of the m6A Writer Complex
Caption: The m6A writer complex machinery.
"Erasers": The Demethylases
The m6A modification is reversible, thanks to the action of demethylases known as "erasers." The two primary m6A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes belong to the AlkB family of dioxygenases and facilitate the removal of the methyl group from adenosine.
FTO was the first identified RNA demethylase and has been shown to play a significant role in various physiological processes, including metabolism and neurogenesis.[10] ALKBH5 is another key demethylase that has been implicated in processes such as spermatogenesis and cancer progression. The discovery of these erasers solidified the concept of m6A as a dynamic and controllable regulatory mark.[11]
"Readers": The Effector Proteins
The biological consequences of m6A methylation are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-modified RNA. These readers then recruit other effector proteins to influence the fate of the target RNA.
The most well-characterized family of m6A readers is the YT521-B homology (YTH) domain-containing protein family.[11][12] This family includes:
-
YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[10]
-
YTHDF2: This reader protein is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[13][14]
-
YTHDF3: YTHDF3 appears to act in concert with both YTHDF1 and YTHDF2, potentially facilitating both translation and decay.[15]
-
YTHDC1: A nuclear reader, YTHDC1 is involved in regulating the splicing of m6A-modified pre-mRNAs and their export from the nucleus.[11][14]
-
YTHDC2: This protein possesses RNA helicase activity and is involved in regulating mRNA stability and translation.[11]
Other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs), also act as m6A readers, further expanding the regulatory capacity of this modification.
The Functional Consequences of m6A Reading
Caption: Diverse outcomes mediated by m6A reader proteins.
The Multifaceted Role of m6A in Gene Regulation
The dynamic interplay between m6A writers, erasers, and readers allows for precise control over gene expression at multiple levels.
mRNA Stability and Degradation
One of the most well-established roles of m6A is in the regulation of mRNA stability.[16][17][18] The binding of the reader protein YTHDF2 to m6A-modified transcripts can target them for degradation.[13] This process is crucial for the timely removal of specific mRNAs, allowing cells to rapidly adapt to changing conditions. Conversely, in some contexts, m6A can enhance mRNA stability, often through the action of readers like the IGF2BP proteins.
mRNA Splicing and Nuclear Processing
m6A modification can also influence pre-mRNA splicing.[19] The nuclear reader YTHDC1 can recruit splicing factors to m6A-containing transcripts, thereby modulating the inclusion or exclusion of specific exons.[14] This adds another layer of complexity to the regulation of gene expression, allowing for the production of multiple protein isoforms from a single gene.
Translation Efficiency
m6A can either enhance or repress translation.[17] The cytoplasmic reader YTHDF1 is known to promote the translation of its target mRNAs by facilitating their association with ribosomes.[10] This mechanism allows for the rapid production of proteins in response to specific stimuli. In some instances, however, m6A has been reported to decrease translation efficiency.[17]
Non-coding RNA Regulation
The influence of m6A extends beyond mRNA. This modification has also been identified in various non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs).[1][20] m6A modification of primary miRNA transcripts can affect their processing and maturation, thereby influencing the entire miRNA-mediated gene silencing pathway.[21]
m6A in Disease: A Double-Edged Sword
Given its fundamental role in gene regulation, it is not surprising that dysregulation of the m6A pathway is implicated in a wide range of human diseases.
Cancer
Aberrant m6A modification is a hallmark of many cancers.[1][22] The expression levels of m6A writers, erasers, and readers are frequently altered in tumor cells, leading to the dysregulation of key oncogenes and tumor suppressor genes.[8][23] For example, overexpression of the m6A writer METTL3 has been shown to promote tumorigenesis in several cancers, including acute myeloid leukemia and lung cancer.[1] Conversely, in some contexts, m6A can act as a tumor suppressor.[24] The role of m6A in cancer is complex and often context-dependent.[1][24] m6A modifications can also influence the tumor microenvironment and the response to immunotherapy.[22][25]
Neurodegenerative Diseases
Emerging evidence strongly suggests a link between m6A dysregulation and neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[19][26][27] Studies have shown altered m6A levels and expression of m6A regulatory proteins in the brains of patients with these conditions.[28][29] For instance, reduced m6A levels have been observed in the brains of AD patients, and these changes are associated with transcripts related to synaptic function.[28] The intricate role of m6A in neuronal development, synaptic plasticity, and stress responses highlights its potential as a therapeutic target for these devastating disorders.[26][30]
Other Diseases
The involvement of m6A extends to a variety of other pathologies, including cardiovascular diseases, metabolic disorders, and autoimmune diseases.[2][31] Further research is needed to fully elucidate the role of m6A in these conditions and to explore its potential as a biomarker and therapeutic target.
Key Methodologies for Studying m6A
The rapid advancement in our understanding of m6A has been driven by the development of powerful techniques to map and quantify this modification on a transcriptome-wide scale.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq, also known as m6A-Seq, is the most widely used method for transcriptome-wide mapping of m6A.[32][33] This technique involves the fragmentation of total RNA, followed by immunoprecipitation using an m6A-specific antibody to enrich for m6A-containing RNA fragments.[32][34] These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m6A modifications.
Experimental Workflow for MeRIP-Seq
Caption: A simplified workflow of the MeRIP-Seq protocol.
Detailed MeRIP-Seq Protocol:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA using a Bioanalyzer.
-
Fragment the total RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion (e.g., with RNase III) or chemical fragmentation (e.g., using a fragmentation buffer at high temperature).[32][33] The fragmentation time and temperature should be optimized for the specific RNA sample.[33]
-
Purify the fragmented RNA using ethanol precipitation.[33]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a highly specific anti-m6A antibody.[32] The antibody-to-RNA ratio should be optimized.
-
Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA fragments.
-
-
Elution and Library Preparation:
-
Elute the m6A-enriched RNA fragments from the beads.
-
Construct a sequencing library from the eluted RNA fragments using a standard library preparation kit for next-generation sequencing.
-
It is crucial to also prepare an "input" control library from a small fraction of the fragmented RNA before the immunoprecipitation step. This control is essential for distinguishing true m6A peaks from background noise.
-
-
Sequencing and Data Analysis:
-
Sequence the MeRIP and input libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Use specialized bioinformatics tools to identify m6A peaks by comparing the read enrichment in the MeRIP sample to the input control.[35]
-
m6A Individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP)
While MeRIP-Seq is excellent for identifying m6A-enriched regions, it has limited resolution and cannot pinpoint the exact location of the modification.[36][37] miCLIP is a technique that overcomes this limitation by providing single-nucleotide resolution mapping of m6A sites.[36][38]
miCLIP combines antibody-based enrichment with UV cross-linking, which induces specific mutations or truncations at the m6A site during reverse transcription.[36][37] These "mutational signatures" are then used to precisely identify the methylated adenosine.[36][37]
Detailed miCLIP Protocol:
-
UV Cross-linking and Immunoprecipitation:
-
Fragment the total RNA and incubate it with an anti-m6A antibody.
-
Expose the RNA-antibody mixture to UV light to induce cross-linking.[36]
-
Immunoprecipitate the cross-linked complexes using protein A/G beads.
-
-
Library Preparation with Mutational Signature Induction:
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription. The cross-linked antibody will cause the reverse transcriptase to either terminate or introduce a mutation (typically a C-to-T transition) at the m6A site.[38]
-
Circularize the resulting cDNA and then re-linearize it for PCR amplification.[36]
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library.
-
Analyze the sequencing data to identify the characteristic mutational signatures (truncations and C-to-T substitutions) that indicate the precise location of m6A.[38]
-
Comparison of MeRIP-Seq and miCLIP
| Feature | MeRIP-Seq | miCLIP |
| Resolution | 100-200 nucleotides | Single nucleotide |
| Principle | Antibody-based enrichment of m6A fragments | UV cross-linking and mutation-based identification |
| Advantages | Relatively simple and widely used | High resolution, precise mapping |
| Disadvantages | Low resolution | Technically more challenging, potential for bias |
Future Perspectives and Therapeutic Opportunities
The field of m6A research is rapidly evolving, with many exciting avenues for future exploration. The development of more sophisticated techniques for detecting and quantifying m6A, including methods that do not rely on antibodies, will undoubtedly provide a more comprehensive understanding of its role in gene regulation.
The clear link between m6A dysregulation and disease has opened up new therapeutic possibilities.[8][25] Small molecule inhibitors targeting m6A writers and erasers are currently under development and have shown promise in preclinical studies.[8] For example, inhibitors of FTO have demonstrated anti-tumor activity in various cancer models.[8] As our understanding of the m6A pathway deepens, we can expect to see the emergence of novel therapeutic strategies that specifically target this epitranscriptomic mark for the treatment of a wide range of diseases.
Conclusion
N6-methyladenosine has transitioned from a mere chemical curiosity to a central player in the intricate network of gene regulation. The dynamic and reversible nature of this modification, governed by a dedicated machinery of writers, erasers, and readers, provides a sophisticated mechanism for fine-tuning gene expression in response to a multitude of cellular signals. The profound implications of m6A dysregulation in human health and disease underscore the importance of continued research in this exciting field. The development of innovative tools and therapeutic strategies targeting the m6A pathway holds immense promise for the future of medicine.
References
-
Linder, B., et al. (2015). Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP). Nature Methods, 12(8), 767–772. [Link]
-
Liu, J., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93–95. [Link]
-
He, L., et al. (2020). N6-methyladenine RNA modification and cancer (Review). International Journal of Oncology, 57(2), 377-390. [Link]
-
Li, M., et al. (2021). m6A RNA methylation in brain injury and neurodegenerative disease. Neural Regeneration Research, 16(11), 2160–2169. [Link]
-
Chen, X., et al. (2023). Role of N6-methyladenosine RNA modification in cancer. Cancer Communications, 43(6), 641–671. [Link]
-
CD Genomics. (n.d.). MeRIP-seq Protocol. CD Genomics. [Link]
-
Zhang, Y., et al. (2025). The m6A Modification in Neurodegenerative Disease: A Cellular Perspective. Aging and disease, 16(6), 1835–1851. [Link]
-
Anderson, S. J., et al. (2024). m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. Proceedings of the National Academy of Sciences, 121(33), e2319493121. [Link]
-
Sun, T., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology, 12, 981582. [Link]
-
Chen, J., et al. (2024). The role of N6-methyladenosine modification in neurodegenerative diseases. Frontiers in Aging Neuroscience, 16, 1435775. [Link]
-
Bodi, Z., et al. (2018). N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review. International Journal of Molecular Sciences, 19(12), 3875. [Link]
-
Zaccara, S., et al. (2021). m6A RNA methylation: from mechanisms to therapeutic potential. The EMBO Journal, 40(21), e105977. [Link]
-
Li, M., et al. (2021). YTH Domain Proteins: A Family of m6A Readers in Cancer Progression. Frontiers in Cell and Developmental Biology, 9, 731122. [Link]
-
Wang, X., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93-95. [Link]
-
Texila International Journal. (2023). m6A RNA Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential. Texila International Journal of Basic Medical Science. [Link]
-
Jakovljevic, M., et al. (2022). Conserved reduction of m6A RNA modifications during aging and neurodegeneration is linked to changes in synaptic transcripts. Proceedings of the National Academy of Sciences, 119(19), e2119092119. [Link]
-
Mastroeni, D., et al. (2020). New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System. Frontiers in Neuroscience, 14, 867. [Link]
-
Zhang, C., et al. (2021). The roles and mechanisms of YTH domain-containing proteins in cancer development and progression. Journal of Hematology & Oncology, 14(1), 1-15. [Link]
-
Pan, Y., et al. (2019). The Critical Role of RNA m6A Methylation in Cancer. Molecular Cancer Research, 17(4), 815-826. [Link]
-
Woodcock, C. B., et al. (2019). Human MettL3–MettL14 complex is a sequence-specific DNA adenine methyltransferase active on single-strand and unpaired DNA in vitro. Nature Communications, 10(1), 1-4. [Link]
-
ResearchGate. (n.d.). Downstream regulatory molecules and functions of the YTH domain protein family. [Link]
-
Wang, X., et al. (2016). Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases. Molecular Cell, 63(2), 306-317. [Link]
-
EpigenTek. (n.d.). Exploring m6A RNA Methylation: Writers, Erasers, Readers. EpigenTek. [Link]
-
Wikipedia. (n.d.). YTH protein domain. Wikipedia. [Link]
-
Li, Y., et al. (2020). The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease. Frontiers in Cell and Developmental Biology, 8, 583391. [Link]
-
ResearchGate. (n.d.). The roles of writers, erasers, and readers in the m6A modification of mRNA. [Link]
-
Grokipedia. (n.d.). YTH protein domain. Grokipedia. [Link]
-
Linder, B., et al. (2016). Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP). In RNA Methylation (pp. 119-140). Humana Press, New York, NY. [Link]
-
Wang, X., et al. (2016). Structural Basis for Cooperative Function of Mettl3 and Mettl14 Methyltransferases. Molecular Cell, 63(2), 306-317. [Link]
-
Anderson, S. J., et al. (2024). m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. Proceedings of the National Academy of Sciences, 121(33), e2319493121. [Link]
-
Chen, X., et al. (2021). N6-methyladenosine (m6A) modification and its clinical relevance in cognitive dysfunctions. EBioMedicine, 71, 103558. [Link]
-
ResearchGate. (n.d.). The role of m6A in cancers. [Link]
-
Frye, M., et al. (2019). Small changes, big implications: The impact of m6A RNA methylation on gene expression in pluripotency and development. Wiley Interdisciplinary Reviews: RNA, 10(5), e1541. [Link]
-
Chen, J., et al. (2022). N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review. Cardiovascular Diagnosis and Therapy, 12(6), 924. [Link]
-
CD Genomics. (2024, April 27). What is The Role of RNA m6A Methylation. CD Genomics Blog. [Link]
-
Shi, Y., et al. (2025). The m6A writers, readers, and erasers regulate plant development and respond to biotic/abiotic stresses. Epigenetics Insights, 18, e008. [Link]
-
Chen, J., et al. (2021). Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer. Frontiers in Cell and Developmental Biology, 9, 755294. [Link]
-
Wang, M., et al. (2021). The Emerging Roles of RNA m6A Methylation and Demethylation as Critical Regulators of Tumorigenesis, Drug Sensitivity, and Resistance. Molecular Cancer Research, 19(7), 1087-1098. [Link]
-
Chen, B., et al. (2022). Effects of writers, erasers and readers within miRNA‐related m6A modification in cancers. Journal of Cellular and Molecular Medicine, 26(20), 5125-5135. [Link]
-
Wiener, D., & Schwartz, S. (2020). Insights into the N6-methyladenosine mechanism and its functionality: progress and questions. Critical Reviews in Biochemistry and Molecular Biology, 55(3), 269-287. [Link]
-
Enseqlopedia. (2017, June 21). miCLIP-m6A. Enseqlopedia. [Link]
-
Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data. Methods, 69(3), 274-281. [Link]
-
Illumina. (n.d.). miCLIP-m6A. Illumina. [Link]
-
Illumina. (n.d.). miCLIP-m6A. Illumina. [Link]
-
Zhu, L., et al. (2022). m6A-mRNA Methylation Regulates Gene Expression and Programmable m6A Modification of Cellular RNAs With CRISPR-Cas13b in Renal Cell Carcinoma. Frontiers in Oncology, 11, 786085. [Link]
-
Xi, L., et al. (2020). m6A RNA methylation impacts fate choices during skin morphogenesis. eLife, 9, e58577. [Link]
-
ResearchGate. (n.d.). Outline of MeRIP-Seq protocol and distribution of sequencing reads. [Link]
-
Synaptic Systems. (n.d.). IP: Immunoprecipitation Protocol - m6A-sequencing / MeRIP-Sequencing. Synaptic Systems. [Link]
Sources
- 1. Oncology Letters [spandidos-publications.com]
- 2. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 3. Small changes, big implications: The impact of m6A RNA methylation on gene expression in pluripotency and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Cooperative Function of Mettl3 and Mettl14 Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. epigentek.com [epigentek.com]
- 11. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YTH protein domain - Wikipedia [en.wikipedia.org]
- 13. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]
- 18. cd-genomics.com [cd-genomics.com]
- 19. m6A RNA methylation in brain injury and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of writers, erasers and readers within miRNA‐related m6A modification in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. m6A RNA Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential | Texila Journal [texilajournal.com]
- 26. The m6A Modification in Neurodegenerative Disease: A Cellular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oaepublish.com [oaepublish.com]
- 28. pnas.org [pnas.org]
- 29. N6-methyladenosine (m6A) modification and its clinical relevance in cognitive dysfunctions | Aging [aging-us.com]
- 30. Frontiers | New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System [frontiersin.org]
- 31. N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review - Liu - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 32. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. rna-seqblog.com [rna-seqblog.com]
- 36. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) | Springer Nature Experiments [experiments.springernature.com]
- 38. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]
Technical Deep Dive: The Evolution and Therapeutic Targeting of N6-methyladenosine
Executive Summary: From "Dark Matter" to Drug Target
For decades, RNA was viewed primarily as a passive messenger between DNA and protein. The discovery and subsequent characterization of N6-methyladenosine (m6A)—the most abundant internal modification in eukaryotic mRNA—shattered this dogma. We now understand that mRNA is subject to reversible chemical modification, a layer of regulation termed "epitranscriptomics."
This guide traces the technical evolution of m6A research, from its initial detection via thin-layer chromatography to single-molecule direct sequencing. It provides actionable protocols for detection and analyzes the therapeutic pivot toward targeting RNA methyltransferases (METTL3) in oncology.
Phase I: Discovery & The Concept of Reversibility (1974–2011)
The Static Era (1974)
The existence of m6A was first confirmed in 1974 by Desrosiers et al., who isolated poly(A)+ RNA from Novikoff hepatoma cells. Using 2D Thin-Layer Chromatography (TLC) , they identified a unique "fifth base." However, for nearly 40 years, m6A remained a biological curiosity because it could not be mapped to specific genes.
The Paradigm Shift (2011)
The field remained dormant until 2011, when Chuan He’s laboratory demonstrated that the fat mass and obesity-associated protein (FTO ) acts as an m6A demethylase. This was the watershed moment: it proved that RNA methylation is reversible and dynamic, implying a regulatory function analogous to DNA methylation.[1]
Phase II: The Resolution Revolution (2012–Present)
In 2012, two independent teams (Dominissini et al. and Meyer et al.) published simultaneous papers describing MeRIP-seq (or m6A-seq).[2] This method combined antibody immunoprecipitation with Next-Generation Sequencing (NGS), allowing researchers to map m6A sites transcriptome-wide for the first time.[3]
Experimental Protocol: MeRIP-seq (m6A-seq)
Objective: Enrichment of m6A-containing RNA fragments for NGS.
Step 1: RNA Fragmentation (Critical Checkpoint)
-
Input: 100 µg total RNA or 2-5 µg poly(A)+ RNA.
-
Action: Chemical fragmentation (Zn2+ based) to ~100nt fragments.
-
Why: m6A peaks are often distinct. Intact RNA will pull down the whole transcript, obscuring the specific methylation site.
-
QC: Run on Agilent Bioanalyzer. Target peak: 100-150 bp.
Step 2: Immunoprecipitation (IP)
-
Reagents: Anti-m6A polyclonal antibody conjugated to Protein A/G magnetic beads.
-
Incubation: 2 hours at 4°C in IP buffer (150mM NaCl, 0.1% NP-40, 10mM Tris-HCl pH 7.4).
-
Stringency: Wash 3x with IP buffer, 2x with low-salt buffer, 2x with high-salt buffer.
-
Elution: Competition elution using free N6-methyladenosine (mononucleotide) or Proteinase K digestion.
Step 3: Library Prep & Sequencing
-
Control: Always sequence the Input (fragmented RNA) alongside the IP (eluted RNA) .
-
Bioinformatics: Peak calling relies on the ratio of IP reads to Input reads (e.g., using MACS2 or exomePeak).
Visualization: The MeRIP-seq Workflow
Figure 1: The MeRIP-seq workflow requires parallel processing of Input and IP samples to calculate enrichment peaks.
Technical Evolution: Method Comparison
While MeRIP-seq is the workhorse, it suffers from low resolution (~100nt windows). Newer methods like miCLIP (UV crosslinking) and Nanopore Direct RNA Sequencing offer higher precision.
Table 1: Comparative Analysis of m6A Detection Technologies
| Feature | MeRIP-seq (m6A-seq) | miCLIP / m6A-CLIP | Nanopore Direct RNA-seq |
| Principle | Antibody Enrichment + NGS | UV Crosslinking + Antibody + NGS | Ionic current disruption in nanopore |
| Resolution | ~100-200 nt (Peak based) | Single-nucleotide | Single-nucleotide (Modification calling) |
| Input RNA | High (>100 µg total) | High (>100 µg total) | Low (500 ng polyA+) |
| Bias Source | Antibody cross-reactivity | Reverse transcription stops | Basecalling error models |
| Throughput | High (Standard Illumina) | Low (Complex library prep) | Medium (Long read) |
| Key Advantage | Gold standard, robust | Exact site identification | Native RNA (no PCR/cDNA bias) |
Phase III: The Regulatory Mechanism & Therapeutics
Understanding the "Life Cycle" of m6A is a prerequisite for drug development. The modification is installed, recognized, and removed by a specific set of proteins.
-
Writers (Methyltransferases): The core complex is METTL3 (catalytic) and METTL14 (structural). They install m6A at the consensus motif RRACH.
-
Erasers (Demethylases): FTO and ALKBH5 remove the methyl group, impacting transcript stability.
-
Readers (Effectors): YTHDF family proteins bind m6A.[1][4] YTHDF2 typically promotes mRNA decay, while YTHDF1 promotes translation efficiency.
Visualization: The Dynamic Regulatory Complex
Figure 2: The reversible methylation cycle. Writers install m6A, Erasers remove it, and Readers dictate the fate (translation vs. decay) of the RNA.
Therapeutic Targeting: The METTL3 Inhibitor (STM2457)
In 2021, the field moved from observation to intervention.[5] Yankova et al. described STM2457 , a highly potent, selective, catalytic inhibitor of METTL3.[6]
-
Mechanism: STM2457 binds the S-adenosylmethionine (SAM) binding pocket of METTL3.
-
Indication: Acute Myeloid Leukemia (AML). AML cells are "addicted" to high levels of m6A to maintain their undifferentiated, leukemic stem cell state.
-
Outcome: Treatment leads to reduced m6A levels, differentiation of leukemic cells, and apoptosis, demonstrating that RNA modifying enzymes are viable small-molecule drug targets.
References
-
Desrosiers, R., Friderici, K., & Rottman, F. (1974).[1][7][8] Identification of methylated nucleosides in messenger RNA from Novikoff hepatoma cells. Proceedings of the National Academy of Sciences.
-
Jia, G., Fu, Y., Zhao, X., et al. (2011).[9][10] N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO.[9][10][11][12] Nature Chemical Biology.[9][10][11]
-
Dominissini, D., Moshitch-Moshkovitz, S., Schwartz, S., et al. (2012).[13][14][15] Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq.[13][15][16] Nature.[10][13][15][16][17] [14][15]
-
Meyer, K. D., Saletore, Y., Zumbo, P., et al. (2012).[18] Comprehensive Analysis of mRNA Methylation Reveals Enrichment in 3' UTRs and near Stop Codons. Cell.
-
Yankova, E., Blackaby, W., Albertella, M., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia.[5][17][19] Nature.[10][13][15][16][17]
Sources
- 1. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrated Study of Transcriptome-wide m6A Methylome Reveals Novel Insights Into the Character and Function of m6A Methylation During Yak Adipocyte Differentiation [frontiersin.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. The m6A pathway protects the transcriptome integrity by restricting RNA chimera formation in plants | Life Science Alliance [life-science-alliance.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of m6A-related genes and m6A RNA methylation regulators in pancreatic cancer and their association with survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N6-methyladenosine in nuclear RNA is a major substrate of the obesity-associated FTO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topology of the human and mouse m6 ... | Article | H1 Connect [archive.connect.h1.co]
- 16. researchgate.net [researchgate.net]
- 17. Small-Molecule Inhibition of METTL3 as a Strategy Against Myeloid Leukaemia - Evotec [evotec.com]
- 18. Comprehensive analysis of mRNA methylation reveals enrichment in 3' UTRs and near stop codons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. STORM Therapeutics publishes data in Nature showing its first-in-class inhibitor of METTL3 is effective as a new therapeutic strategy against AML | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
Technical Master Guide: N6-Methyl-dA-Phosphoramidite Chemistry & Application
[1]
Executive Summary
N6-Methyl-2'-deoxyadenosine (
This guide provides a rigorous technical breakdown of the N6-Methyl-dA-phosphoramidite building block.[1] Unlike standard adenosine phosphoramidites, this modified monomer presents unique steric and nucleophilic challenges. Successful incorporation requires precise deviation from standard automated protocols, specifically regarding coupling times and deprotection strategies to prevent branching and ensure high-fidelity synthesis.[1]
Part 1: Chemical Architecture & Properties[1]
The Molecule
The core challenge in synthesizing
To mitigate this, the industry standard (e.g., Glen Research, ChemGenes) employs a Phenoxyacetyl (Pac) protecting group. The Pac group is sterically bulky enough to shield the N6 position and is labile enough to be removed under UltraMild conditions, preserving the integrity of the methylated base.
Structural Visualization
The following diagram illustrates the chemical structure of the 5'-DMT-N6-Methyl-dA(Pac)-3'-CE phosphoramidite.
Figure 1: Structural breakdown of the protected N6-Methyl-dA monomer.[1] Note the Pac group shielding the secondary amine.
Key Physicochemical Properties[1]
| Property | Specification |
| IUPAC Name | 5'-O-(4,4'-Dimethoxytrityl)-N6-methyl-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| CAS Number | 105931-58-6 (Generic for N6-Me-dA amidite) |
| Molecular Formula | |
| Molecular Weight | ~767.9 g/mol |
| Solubility | Soluble in anhydrous Acetonitrile (ACN) and Dichloromethane (DCM) |
| Coupling Efficiency | >98% (optimized); typically slower than standard dA |
Part 2: Optimized Synthesis Protocol
The "12-Minute Rule"
Causality: The N6-methyl group, combined with the N6-Pac protection, introduces significant steric hindrance around the exocyclic amine. This distorts the planar availability of the base and can sterically impede the approach of the incoming activated phosphoramidite to the 5'-OH of the growing chain. Protocol: Standard coupling times (2-3 minutes) often result in 80-90% efficiency, leading to accumulation of (n-1) deletion sequences.[1] You must extend the coupling time to 12 minutes to drive the reaction to >98% completion.
Reagent Preparation
-
Diluent: Anhydrous Acetonitrile (
ppm ).[1] -
Concentration: 0.1 M recommended (standard 0.05 M can be used but requires the extended time).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred over standard Tetrazole due to higher acidity and faster kinetics, compensating for the steric bulk.[1]
Synthesis Cycle Workflow
Figure 2: Modified solid-phase synthesis cycle emphasizing the critical extended coupling step.
Part 3: Deprotection & Purification[1][7]
The Branching Risk
If the N6-Pac group is prematurely lost or if a non-Pac protected monomer is used without care, the N6-methylamine site becomes a nucleophile. During the capping step of subsequent cycles, this site can be acetylated.[2] While this acetylation is reversible during deprotection, the real danger is branching during coupling if the protection is absent.
Deprotection Strategies
The Pac group allows for UltraMild deprotection.[3] This is advantageous if your oligo contains other sensitive moieties (e.g., Cyanine dyes, Rhodamine).
Option A: UltraMild (Preferred for Chimeras/Dyes) [1]
-
Reagent: 0.05 M Potassium Carbonate (
) in Methanol. -
Conditions: 4 hours at Room Temperature.
-
Outcome: Removes Pac and CE groups; leaves backbone intact. Note: Requires use of UltraMild supports and reagents for all other bases (e.g., Ac-dC, iPr-Pac-dG).[1]
Option B: AMA (Rapid) [1]
-
Conditions: 65°C for 10 minutes.
-
Outcome: Rapid, complete deprotection. N6-Me-dA is stable under these conditions.
Option C: Standard (Not Recommended)
-
Reagent: Conc.
. -
Conditions: 55°C for 12-16 hours.
-
Risk: Prolonged exposure to hot ammonia can lead to minor degradation or incomplete removal of stubborn protecting groups if not optimized.
Purification[1][7]
-
DMT-ON: Recommended. The lipophilic DMT group aids in separating full-length transcripts from n-1 failure sequences (which are more prevalent due to the steric difficulty of coupling).[1]
-
HPLC: Elute with an Acetonitrile gradient (0-60% in 0.1M TEAA). The N6-methyl group adds slight lipophilicity compared to standard dA.
Part 4: Biological & Thermodynamic Implications[1][8]
Duplex Stability ( )
Contrary to RNA where
-
Mechanism: The N6-methyl group projects into the major groove.[5] It removes one hydrogen bond donor (the N6 amino proton) involved in the A-T pair.
-
Thermodynamics: Expect a
depression of approximately 0.5°C to 1.5°C per modification , depending on nearest-neighbor context. -
Conformation: The methyl group favors the syn conformation in isolation, but is forced into anti for base pairing, incurring an energetic penalty.
Applications
-
Restriction-Modification Assays:
protects DNA from cleavage by DpnI (which requires methylation) or blocks cleavage by DpnII (which is blocked by methylation).[1] -
Structural Biology: Used to induce local curvature or widen the major groove in crystallographic studies.
-
Therapeutics: Investigation of
as a "non-self" marker in mammalian innate immunity or as a stealth factor against nucleases.
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
properties and stability of N6-Methyl-dA-phosphoramidite
An In-depth Technical Guide to N6-Methyl-dA-phosphoramidite: Properties, Stability, and Applications
Authored by: A Senior Application Scientist
Foreword: The Epitranscriptomic Frontier and the Role of N6-Methyladenosine
In the intricate landscape of molecular biology, the central dogma has long served as a foundational principle. However, emerging research in epitranscriptomics has unveiled a sophisticated layer of regulation mediated by chemical modifications to RNA and DNA. Among the most prevalent of these is N6-methyladenosine (m6A or 6mA in DNA), a modification that profoundly influences nearly every aspect of nucleic acid metabolism, from gene expression and splicing to DNA repair and genome stability.[1][2][3] The ability to study these processes hinges on the synthesis of oligonucleotides containing this critical modification. This guide provides an in-depth technical overview of N6-Methyl-dA-phosphoramidite, the essential chemical building block that enables researchers, scientists, and drug development professionals to explore the multifaceted world of N6-methyladenosine.
Section 1: Core Chemical and Physical Properties
N6-Methyl-dA-phosphoramidite is a specialized nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis.[4][5] Its structure is meticulously designed with specific protecting groups to ensure efficient and high-fidelity incorporation into a growing DNA chain.
Molecular Structure
The molecule consists of a 2'-deoxyadenosine core, methylated at the N6 position of the adenine base. Key functional groups, essential for its role in synthesis, include:
-
5'-O-Dimethoxytrityl (DMT) Group: An acid-labile protecting group on the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow chain elongation. Its release is monitored to quantify coupling efficiency.[6]
-
N6-Methyl Group: The functional modification of interest on the adenine base.
-
3'-O-Phosphoramidite Group: The reactive moiety that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[]
-
Cyanoethyl Group: Protects the phosphorus atom during synthesis and is removed during the final deprotection step.[8]
-
Diisopropylamino Group: A leaving group on the phosphorus that is displaced during the coupling reaction.
Caption: Chemical structure of N6-Methyl-dA-phosphoramidite.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₅₀N₇O₆P | [4][9][10] |
| Molecular Weight | 767.86 g/mol | [9][10] |
| CAS Number | 105931-58-6 | [9][10][11] |
| Appearance | White to off-white powder | Generic |
| Purity | ≥98% (typically by HPLC and ³¹P NMR) | [10][12] |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [13] |
Synthesis Overview
The synthesis of N6-Methyl-dA-phosphoramidite is a multi-step process that requires careful control to avoid side reactions. While several routes exist, a common strategy involves:
-
Starting Material Protection: Protecting the hydroxyl groups of a precursor like inosine or adenosine.
-
N6-Methylation: Introduction of the methyl group onto the N6 position of the purine ring. More recent and efficient methods often start from inosine to circumvent issues with direct methylation of adenosine, which can produce undesired N1-methylated isomers.[14][15][16]
-
5'-O-DMT Protection: Selective reaction of the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine.[6]
-
3'-Phosphitylation: Reaction of the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions to yield the final phosphoramidite product.[6][15]
Section 2: Stability, Handling, and Storage
The utility of any phosphoramidite is dictated by its stability. N6-Methyl-dA-phosphoramidite is sensitive to both moisture and oxidation, necessitating stringent handling and storage protocols to maintain its reactivity for oligonucleotide synthesis.
Storage and Handling Protocol
Trustworthiness through Self-Validation: Adherence to these protocols prevents the degradation of the phosphoramidite, which would manifest as low coupling efficiencies during synthesis, providing an immediate validation of proper handling.
-
Storage: Store at -20°C under an inert atmosphere (argon or nitrogen) in a desiccator.[4][6][17] Long-term storage at -80°C can extend shelf life to over six months.[17]
-
Handling:
-
Before use, allow the vial to warm to room temperature for at least 30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis.[6]
-
Always handle the solid and its solutions under an inert atmosphere (e.g., in a glove box or using a manifold with argon/nitrogen).
-
Use only anhydrous solvents, particularly for dissolution. Anhydrous acetonitrile is the standard diluent for use on automated synthesizers.[18]
-
Solutions should be prepared fresh for each synthesis run for optimal performance.
-
Stability During the Oligonucleotide Synthesis Cycle
The phosphoramidite method is a four-step cycle: deblocking, coupling, capping, and oxidation.[][18] The stability of the N6-methyl-dA moiety through these steps is crucial.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
-
Coupling and Potential Side Reactions: The N6-methylamino group is a secondary amine and can be nucleophilic. When using highly reactive activators like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), this group can potentially react with an activated phosphoramidite, leading to chain branching.
-
Expertise in Practice: To mitigate this risk, an acetyl-protected version, N6-Acetyl-N6-methyl-dA-phosphoramidite , is often used.[9][19] The acetyl group provides steric hindrance and reduces the nucleophilicity of the N6-position, preventing branching. This protecting group is then removed during the final deprotection step.[9]
-
-
Deprotection Stability: The N6-methyladenine modification is stable to standard deprotection conditions using ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[20] This is a key advantage over other methylated bases. For instance, N1-methyladenosine (m1A) is prone to a Dimroth rearrangement under basic conditions, where it isomerizes to the more stable N6-methyladenosine.[21][22] The inherent stability of m6A ensures that the modification remains intact in the final oligonucleotide product.
Section 3: Quality Control and Purity Assessment
The purity of the N6-Methyl-dA-phosphoramidite is paramount, as impurities can be incorporated into the synthetic oligonucleotide, leading to failed sequences and compromised experimental results. A multi-pronged analytical approach is essential for quality assurance.
Key Analytical Methodologies
| Method | Purpose | What It Detects |
| ³¹P NMR Spectroscopy | Assesses the oxidation state of phosphorus. | Distinguishes the active phosphoramidite (P(III) species, ~149 ppm) from inactive oxidized phosphate byproducts (P(V) species, ~0-10 ppm).[6] |
| IP-RP-HPLC | Determines overall purity and identifies related impurities. | Separates the main product from precursors, hydrolyzed species (H-phosphonate), and other synthesis-related impurities.[23] |
| LC-MS | Confirms molecular identity. | Verifies the correct molecular weight of the phosphoramidite, confirming the presence of all protecting groups and the N6-methyl modification.[18][23] |
Common Impurities and Their Origins
| Impurity | Origin | Impact on Synthesis | Detection Method |
| H-phosphonate / P(V) Species | Oxidation due to exposure to air or moisture. | Inactive in the coupling reaction, leading to lower coupling efficiency and deletion sequences. | ³¹P NMR, HPLC |
| 5'-OH Nucleoside | Incomplete 5'-O-DMT protection or hydrolysis. | Does not couple, acts as an inert impurity. | HPLC, LC-MS |
| 3'-Phosphitylated but non-DMT'd Nucleoside | Starting material from the phosphitylation step. | Will not couple to the solid support but can cause side reactions. | HPLC, LC-MS |
| Hydrolyzed Phosphoramidite | Exposure to moisture. | Inactive in coupling. | HPLC |
Section 4: Applications in Research and Drug Development
The primary application of N6-Methyl-dA-phosphoramidite is the synthesis of oligonucleotides containing m6A. These modified oligos are indispensable tools for investigating the biological roles of this epigenetic mark.
Elucidating DNA and RNA Biology
-
Structural Impact: The N6-methyl group protrudes into the major groove of a DNA duplex. When involved in Watson-Crick base pairing, it can disrupt the hydrogen bond, leading to a destabilization of the duplex structure.[24] This property is crucial for understanding how m6A affects local DNA and RNA structures.
-
Protein Recognition: Synthetic m6A-containing oligonucleotides are essential for studying the binding kinetics and specificity of "reader" proteins, such as those from the YTH domain family.[25] These experiments help elucidate how the m6A mark is translated into a functional cellular response.[25][26]
-
DNA Repair and Genome Stability: Recent studies have implicated m6A in DNA damage response pathways.[3][27][28] Synthesizing DNA substrates with site-specific m6A modifications allows researchers to investigate the mechanisms by which this mark influences repair processes and maintains genome integrity.[27][28]
Therapeutic Development
The roles of m6A regulators ("writers," "erasers," and "readers") are increasingly linked to diseases, including various cancers.[29][30][31] This has made them attractive pharmacological targets.[29][31]
-
siRNA and ASO Development: Incorporating m6A into therapeutic oligonucleotides like small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs) can modulate their properties. Studies have shown that combining m6A with other modifications (e.g., 2'-fluoro) can enhance the stability and potency of siRNAs.[32]
-
Drug Screening: m6A-modified oligonucleotides can be used in high-throughput screening assays to identify small molecules that inhibit or enhance the binding of m6A reader proteins, providing potential leads for drug development.
Caption: The dynamic regulation of N6-methyladenosine by "writers," "erasers," and "readers."
Section 5: Conclusion
N6-Methyl-dA-phosphoramidite is more than a chemical reagent; it is a gateway to understanding a fundamental layer of biological regulation. Its stability, when handled correctly, and its versatility in automated synthesis have empowered researchers to probe the intricate roles of N6-methyladenosine in health and disease. From dissecting the biophysics of DNA duplexes to developing next-generation RNA therapeutics, the judicious application of this phosphoramidite is critical. A thorough understanding of its properties, stability profile, and quality control requirements—as outlined in this guide—is essential for any scientist or developer working at the forefront of epitranscriptomics and nucleic acid engineering.
References
-
Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). N6-Methyladenosine. Available at: [Link]
-
He, L., et al. (2018). N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Ni, J., et al. (2022). The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance. Frontiers in Oncology. Available at: [Link]
-
O'Brown, Z. K., & Greer, E. L. (2016). N6-methyladenine: a conserved and dynamic DNA mark. Current Opinion in Genetics & Development. Available at: [Link]
-
He, L., et al. (2018). N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. PubMed. Available at: [Link]
-
Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Semantic Scholar. Available at: [Link]
-
Conti, J. R., et al. (2025). N6-methyladenosine in DNA promotes genome stability. eLife. Available at: [Link]
-
Zhang, Y., & Chen, J. (2021). N6-Methyladenosine, DNA Repair, and Genome Stability. Frontiers in Molecular Biosciences. Available at: [Link]
-
Shishodia, S., & Schofield, C. J. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. PubMed. Available at: [Link]
-
Rydzik, A. M., et al. (2023). Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Conti, J. R., et al. (2024). N6-methyladenosine in DNA promotes genome stability. bioRxiv. Available at: [Link]
-
Glen Research. (n.d.). N6-Me-dA-CE Phosphoramidite. Available at: [Link]
-
Glen Research. (1999). User Guide to DNA Modification and Labelling: Methyl Phosphonamidites. Available at: [Link]
-
Li, M., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology. Available at: [Link]
-
White, H. A. (1988). Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Springer Protocols. Available at: [Link]
-
Immunomart. (n.d.). N6-Methyl-dA phosphoramidite. Available at: [Link]
-
Glen Research. (n.d.). N6-Methyl-A-CE Phosphoramidite. Available at: [Link]
-
Czernecki, S., et al. (2001). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research. Available at: [Link]
-
Waters Corporation. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites. Available at: [Link]
-
Glen Research. (n.d.). Deprotection of N1-Methyladenosine-Containing RNA. Available at: [Link]
-
Glen Research. (n.d.). Deprotection Guide. Available at: [Link]
-
Exiqon. (n.d.). Phosphoramidites. Available at: [Link]
-
Huang, H., et al. (2019). N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction. Journal of Molecular Cell Biology. Available at: [Link]
-
Silantes. (n.d.). N6-Methyl-Adenosine Phosphoramidite. Available at: [Link]
-
Prhavc, M., et al. (2003). ups and downs of nucleic acid duplex stability: Structure-stability studies on chemically-modified DNA:RNA duplexes. Nucleic Acids Research. Available at: [Link]
-
You, C., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega. Available at: [Link]
- U.S. Patent No. 7,655,790. (2010). Deprotection and purification of oligonucleotides and their derivatives.
-
Tseng, T. Y., et al. (2021). Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification. International Journal of Molecular Sciences. Available at: [Link]
-
Glen Research. (n.d.). N6-Ac-N6-Me-dA-CE Phosphoramidite. Available at: [Link]
Sources
- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 2. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N6-Methyladenosine, DNA Repair, and Genome Stability [frontiersin.org]
- 4. N6-Methyl-dAphosphoramidite, 105931-58-6 | BroadPharm [broadpharm.com]
- 5. N6-Methyl-dA phosphoramidite - Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 9. glenresearch.com [glenresearch.com]
- 10. chemscene.com [chemscene.com]
- 11. N6-Me-dA CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 12. N6-Methyl-dA phosphoramidite [sigmaaldrich.com]
- 13. glenresearch.com [glenresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lcms.cz [lcms.cz]
- 19. glenresearch.com [glenresearch.com]
- 20. glenresearch.com [glenresearch.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]
- 28. biorxiv.org [biorxiv.org]
- 29. N6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance [frontiersin.org]
- 31. N 6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic Biology: An In-depth Technical Guide to DNA Phosphoramidite Chemistry
Introduction: The Chemical Architecture of Life, Synthesized
In the landscape of modern biological research and drug development, the ability to rapidly and accurately synthesize custom sequences of DNA is not merely a convenience—it is a foundational technology. From the primers that drive the polymerase chain reaction (PCR) to the complex oligonucleotide-based therapeutics targeting genetic diseases, the demand for synthetic DNA is ubiquitous and growing.[1] The chemical method that has overwhelmingly dominated this field for nearly four decades is phosphoramidite chemistry.[2]
First reported in 1981 by Marvin H. Caruthers and his colleagues, this elegant and robust methodology for solid-phase oligonucleotide synthesis (SPOS) revolutionized the field, enabling the automated, high-fidelity production of DNA and RNA sequences.[2][3][4] Its enduring prevalence is a testament to its exceptional efficiency, with coupling yields typically exceeding 99%, and its remarkable versatility, which allows for the incorporation of a vast array of chemical modifications.[5][6]
This guide provides an in-depth exploration of the core principles of DNA phosphoramidite chemistry. It is designed for researchers, scientists, and drug development professionals who seek not just a procedural overview, but a deep, mechanistic understanding of the chemical symphony that enables the routine synthesis of life's most fundamental molecule. We will dissect each step of the synthesis cycle, explore the critical role of protecting groups, discuss potential side reactions, and provide practical, field-proven insights to empower users to optimize this powerful technology.
Pillar 1: The Solid-Phase Synthesis Strategy
The genius of the phosphoramidite method lies in its adaptation to a solid-phase synthesis strategy, a concept pioneered by Bruce Merrifield for peptide synthesis, for which he was awarded the Nobel Prize in Chemistry.[1] In this approach, the growing oligonucleotide chain is covalently anchored to an insoluble solid support, typically Controlled Pore Glass (CPG) or polystyrene beads.[1][7] This immobilization is the key to the process's efficiency and automation. It allows for the use of large excesses of reagents in the solution phase to drive reactions to completion, with subsequent purification being a simple matter of washing the support to remove unreacted reagents and by-products.[1]
The synthesis proceeds in the 3' to 5' direction, which is the opposite of biological DNA synthesis.[8] The process is cyclical, with each cycle adding a single nucleotide to the growing chain. A complete cycle consists of four distinct chemical steps: Detritylation (Deblocking) , Coupling , Capping , and Oxidation .[7][9]
Pillar 2: The Chemistry of the Synthesis Cycle
A deep understanding of the chemical transformations at each stage is critical for troubleshooting and optimizing oligonucleotide synthesis.
Step 1: Detritylation (Deblocking)
The synthesis begins with the first nucleoside anchored to the solid support. Its 5'-hydroxyl group is protected by a bulky 4,4'-dimethoxytrityl (DMT) group.[10] The purpose of the DMT group is to prevent self-polymerization and to ensure that coupling occurs only at the desired 5'-position.[10][11]
The cycle is initiated by removing this DMT group to expose a reactive 5'-hydroxyl. This is achieved by treating the support-bound nucleoside with a mild protic acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[12][]
Mechanism: The acid protonates the ether oxygen of the DMT group, converting it into a good leaving group. The bond cleaves, releasing a resonance-stabilized DMT carbocation, which is intensely orange and can be spectrophotometrically quantified to monitor the efficiency of each coupling step in real-time.[10][12]
Causality and Field Insights:
-
Choice of Acid: DCA is generally preferred over the stronger TCA, especially for longer oligonucleotides, as it minimizes the risk of a significant side reaction: depurination.[10][14]
-
Depurination: The glycosidic bond linking purine bases (adenine and guanine) to the deoxyribose sugar is susceptible to cleavage under acidic conditions.[15][16] This is exacerbated by the electron-withdrawing nature of the protecting groups on the purine bases.[15] Depurination creates an abasic site, which leads to chain cleavage during the final basic deprotection step, ultimately reducing the yield of the full-length product.[15] Therefore, the detritylation step must be long enough for complete DMT removal but short enough to prevent significant depurination.[12]
Step 2: Coupling
With a free 5'-hydroxyl group available, the next nucleotide is introduced. This incoming monomer is not a standard nucleotide, but a specially prepared nucleoside phosphoramidite . These building blocks are stable enough for storage but can be rapidly activated for coupling.[2][17] A typical phosphoramidite has three key features:
-
A DMT group protecting the 5'-hydroxyl.
-
A reactive phosphoramidite group at the 3'-position, which consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a β-cyanoethyl group.[18]
-
A protecting group on the exocyclic amine of the nucleobase (except for thymine).
Mechanism: The coupling reaction is facilitated by an activator, a weak acid such as 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole (DCI).[10][11] The activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite, turning it into an excellent leaving group.[18] The exposed 5'-hydroxyl of the support-bound nucleoside then performs a nucleophilic attack on the electrophilic phosphorus atom, displacing the protonated diisopropylamine and forming a new phosphite triester linkage.[10]
Causality and Field Insights:
-
Activator Choice: The choice of activator can influence coupling kinetics and efficiency. DCI is often used as it can accelerate the coupling reaction compared to tetrazole.[19]
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. Any water present will react with the activated phosphoramidite, leading to a "dead" monomer that cannot couple and resulting in the termination of that chain's growth. Therefore, all reagents and solvents, especially the acetonitrile used as the reaction solvent, must be rigorously anhydrous.
-
Stoichiometry: A large excess of both the phosphoramidite monomer and the activator is used to drive the reaction to completion, typically achieving coupling efficiencies of 98-99.5%.[6][20]
Step 3: Capping
Despite the high efficiency of the coupling step, a small fraction of the 5'-hydroxyl groups (typically 0.5-2%) may fail to react in a given cycle.[6] If left unreacted, these "failure sequences" would have a free 5'-hydroxyl that could participate in the subsequent coupling cycle, leading to the synthesis of an oligonucleotide with an internal deletion, often referred to as an "(n-1)" shortmer.[6] These deletion mutants are particularly difficult to purify from the final product because their length and charge are very similar to the desired full-length oligonucleotide.
To prevent this, a capping step is introduced immediately after coupling. This involves acetylating the unreacted 5'-hydroxyl groups, rendering them inert to further chemical reactions. The capping is typically performed using a mixture of acetic anhydride (Cap A) and a catalyst, N-methylimidazole (NMI, Cap B).[21]
Mechanism: The N-methylimidazole activates the acetic anhydride, which then rapidly acetylates any free 5'-hydroxyl groups, forming a stable ester linkage.[21] This "cap" is unreactive in all subsequent synthesis cycles.[10]
Causality and Field Insights:
-
Self-Validating System: The capping step is a critical part of the protocol's self-validating nature. By permanently terminating failure sequences, it ensures that the vast majority of full-length chains in the final crude product are of the correct sequence, simplifying subsequent purification.
-
Side Reactions: While essential, the capping reagents can be involved in side reactions. For instance, acetic anhydride can lead to modifications of guanine residues, which could potentially result in G-to-A substitutions.[9] This highlights the importance of using optimized capping times and reagent concentrations.
Step 4: Oxidation
The newly formed internucleotide linkage is a phosphite triester, which is trivalent (P(III)) and unstable, particularly under the acidic conditions of the subsequent detritylation step.[10] To create a more stable, natural phosphate backbone, the phosphite triester is oxidized to a pentavalent (P(V)) phosphotriester.
Mechanism: This oxidation is most commonly achieved using a solution of iodine (I₂) in the presence of water and a mild base like pyridine or lutidine in a tetrahydrofuran (THF) solvent.[10][11] The iodine acts as the oxidizing agent, converting the P(III) center to a P(V) center, forming a stable phosphotriester.
Causality and Field Insights:
-
Backbone Stability: This step is crucial for the integrity of the growing oligonucleotide. Without oxidation, the phosphite linkage would be cleaved during the next acidic detritylation step, halting the synthesis.
-
Water Content: The controlled introduction of water in the oxidizer solution is essential for the reaction. However, residual water must be thoroughly washed away before the next cycle begins, as it would interfere with the subsequent coupling step. Some protocols even include a second capping step after oxidation to ensure the complete removal of water.[1]
Upon completion of the oxidation step, one full cycle of nucleotide addition is complete. The process is then repeated, starting with the detritylation of the newly added nucleotide, until the entire desired sequence has been assembled.[6]
Pillar 3: The Unsung Heroes - Protecting Groups
5'-Hydroxyl Protection: The DMT Group
As discussed, the acid-labile 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl. Its lability in mild acid allows for its selective removal at the beginning of each cycle without affecting other protecting groups.[12]
Phosphate Protection: The β-Cyanoethyl Group
The non-bridging oxygen of the phosphite triester is protected with a β-cyanoethyl group . This group is stable throughout the synthesis cycle, including the mild acid treatment during detritylation.[18] It is removed at the end of the synthesis during the final deprotection step with a strong base (e.g., concentrated ammonium hydroxide) via a β-elimination reaction.[10] Its purpose is to prevent unwanted side reactions at the highly reactive trivalent phosphorus atom.
Nucleobase (Exocyclic Amine) Protection
The exocyclic amino groups of adenine (A), guanine (G), and cytosine (C) are nucleophilic and would react with activated phosphoramidites if left unprotected. Thymine (T) and Uracil (U) lack an exocyclic amine and do not require protection. Standard protecting groups include:
-
Benzoyl (Bz) for Adenine and Cytosine
-
Isobutyryl (iBu) for Guanine
These acyl protecting groups are stable during the synthesis but are removed by treatment with concentrated ammonium hydroxide after the chain has been assembled.[8][9] For sensitive or modified oligonucleotides, "mild" or "ultra-mild" protecting groups like phenoxyacetyl (Pac) or dimethylformamidine (dmf) may be used, which can be removed under gentler conditions.[9]
Quantitative Data & Experimental Protocols
Table 1: Impact of Coupling Efficiency on Final Yield
The stepwise coupling efficiency has a dramatic cumulative effect on the overall yield of the full-length product (FLP). Even small differences are magnified over the course of a synthesis.
| Oligonucleotide Length | Overall Yield at 98.5% Coupling Efficiency | Overall Yield at 99.5% Coupling Efficiency |
| 20-mer | 75.4% | 90.5% |
| 50-mer | 44.5% | 77.9% |
| 80-mer | 26.2% | 67.0% |
| 100-mer | 17.8% | 60.6% |
| 120-mer | 12.0% | 54.9% |
| Yield calculated as (Coupling Efficiency)^(Number of Couplings). Data adapted from industry standards.[6] |
Experimental Protocol: Standard Automated DNA Synthesis Cycle (1 µmol scale)
This protocol represents a typical cycle on an automated solid-phase oligonucleotide synthesizer. Wash steps with anhydrous acetonitrile are performed between each reagent delivery.
| Step | Reagent/Solvent | Action | Typical Duration | Purpose |
| 1. Deblocking | 3% Dichloroacetic Acid (DCA) in Dichloromethane | Flow through column | 60-90 seconds | Remove the 5'-DMT protecting group. |
| 2. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove acid and DMT cation. |
| 3. Coupling | 0.1 M Phosphoramidite + 0.45 M Activator (e.g., DCI) in Acetonitrile | Flow through column | 45-120 seconds | Form the phosphite triester linkage. |
| 4. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove excess phosphoramidite and activator. |
| 5. Capping | Cap A (Acetic Anhydride/Lutidine/THF) + Cap B (N-Methylimidazole/THF) | Flow through column | 30-45 seconds | Acetylate and block unreacted 5'-OH groups. |
| 6. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove capping reagents. |
| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Flow through column | 30-45 seconds | Oxidize P(III) to stable P(V) phosphotriester. |
| 8. Wash | Anhydrous Acetonitrile | Flow through column | 45 seconds | Remove oxidizer and prepare for the next cycle. |
Note: Durations and concentrations can be optimized based on the specific synthesizer, sequence, and scale.[10][11][19]
Beyond DNA: Synthesis of Modified Oligonucleotides
The true power of phosphoramidite chemistry lies in its adaptability. The same four-step cycle can be used to incorporate a wide variety of chemical modifications, which are crucial for therapeutic and diagnostic applications.[5]
Phosphorothioates (PS)
For many antisense oligonucleotide drugs, the non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom, creating a phosphorothioate linkage. This modification confers significant resistance to degradation by cellular nucleases.[22]
The synthesis is readily adapted by replacing the standard iodine oxidation step with a sulfurization step. Common sulfurizing reagents include 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or phenylacetyl disulfide (PADS).[23][24]
RNA Synthesis and 2'-Hydroxyl Protection
The synthesis of RNA follows the same fundamental principles, but with one major complication: the presence of the 2'-hydroxyl group on the ribose sugar.[25] This group must be protected throughout the synthesis to prevent side reactions and chain cleavage.[26] The 2'-OH protecting group must be robust enough to survive the entire synthesis cycle but removable at the end without degrading the sensitive RNA molecule.[25]
Common 2'-hydroxyl protecting groups include:
-
tert-Butyldimethylsilyl (TBDMS): A widely used, fluoride-labile group. Its bulk can sometimes lead to slightly lower coupling efficiencies.[25][27]
-
[(Triisopropylsilyl)oxy]methyl (TOM): Another silyl-based group that often provides higher coupling efficiencies due to reduced steric hindrance.[27][28]
The final deprotection of RNA is more complex, requiring a specific step to remove the 2'-OH protecting groups (e.g., with a fluoride source like TBAF for silyl groups) in addition to the base and phosphate deprotection.[10]
2'-O-Methyl (2'-OMe) Modifications
Incorporating a methyl group at the 2'-position of the ribose sugar (2'-O-Methyl) is a common modification that increases nuclease resistance and binding affinity to target RNA.[29][30] Synthesis is straightforward, simply requiring the use of the corresponding 2'-OMe-modified phosphoramidite monomers in the standard synthesis cycle.[29]
Post-Synthesis: Cleavage and Deprotection
Once the automated synthesis is complete, the oligonucleotide is still attached to the solid support and fully protected. The final steps involve:
-
Cleavage: The oligonucleotide is cleaved from the solid support, typically using concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA). This step also removes the β-cyanoethyl protecting groups from the phosphate backbone.[10]
-
Deprotection: The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the nucleobases (e.g., Bz and iBu).[10]
-
Purification: The crude product, containing the full-length oligonucleotide along with truncated and capped failure sequences, is then purified, most commonly by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Conclusion: A Mature and Evolving Technology
Phosphoramidite chemistry stands as a pillar of modern biotechnology, a testament to decades of chemical innovation.[31] Its robustness, high efficiency, and adaptability have made the routine synthesis of DNA and RNA a reality, fueling countless discoveries in basic research and enabling the development of a new class of nucleic acid-based therapeutics.[5][] While the fundamental four-step cycle has remained largely unchanged, continuous optimization of protecting groups, activators, and automated synthesis platforms continues to push the boundaries of what is possible, allowing for the creation of longer, more complex, and highly modified oligonucleotides. A thorough, mechanistic understanding of this powerful chemistry is indispensable for any scientist working at the interface of chemistry and biology.
References
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Aragen. Retrieved from [Link]
-
Biospring. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Biospring. Retrieved from [Link]
- Caruthers, M. H., et al. (1987). Chemical Synthesis of Deoxyoligonucleotides by the Phosphoramidite Method. Methods in Enzymology, 154, 287-313.
- Vertex AI Search. (2025, October 11). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Stawinski, J., & Kraszewski, A. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1937.
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. Retrieved from [Link]
- Iwata, R., et al. (2017). Synthesis of 2′-O-monohaloethoxymethyl-modified RNAs and their duplex formation ability. Organic & Biomolecular Chemistry, 15(36), 7587-7596.
- Google Patents. (2004, October 20). Process for the preparation of phosphorothioate oligonucleotides.
- Guga, P., & Stec, W. J. (1995). Incorporation of terminal phosphorothioates into oligonucleotides. Nucleic Acids Research, 23(21), 4453–4459.
- Bonora, G. M., et al. (2001). Large-scale Solution Synthesis of Phosphorothioate Oligonucleotides: A Comparison of the Phosphoroamidite and Phosphotriester Dimeric Approaches.
-
Glen Research. (n.d.). Glen Report 4-13: RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. Retrieved from [Link]
- Pitsch, S., et al. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8.
-
Library and Archives Canada. (n.d.). OLIGONUCLEOTIDE PHOSPHOROTHIOATES AND PHOSPHONATE DERIVATIVES. Retrieved from [Link]
- Wada, T., et al. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. ACS Omega, 8(9), 8651-8659.
-
Glen Research. (n.d.). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. Retrieved from [Link]
- Garegg, P. J., et al. (1988). Evaluation of 2′-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research, 16(12), 5433–5451.
- Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(12), 2668-2675.
-
Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Glen Research. Retrieved from [Link]
-
Trivitron Healthcare. (2024, March 12). How are Oligonucleotides Synthesized?. Trivitron Healthcare. Retrieved from [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Phenomenex. Retrieved from [Link]
- CSH Protocols. (2006). Introduction to the Synthesis and Purification of Oligonucleotides. CSH Protocols.
- Eadie, J. S., & Davidson, D. S. (1987). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 15(20), 8333–8349.
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Wikipedia. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Marvin H. Caruthers. CU Experts. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated synthesis cycle for the preparation of oligonucleotide 2. ResearchGate. Retrieved from [Link]
- Danishefsky, S. J. (2021). Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. ACS Central Science, 7(9), 1477–1492.
-
Pure. (n.d.). Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Retrieved from [Link]
- Ravikumar, V. T., et al. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(4), 1224–1229.
-
Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Exactmer. Retrieved from [Link]
- Li, B. F., et al. (1989). Solid-phase Synthesis and Side Reactions of Oligonucleotides Containing O-alkylthymine Residues. Biochemistry, 28(14), 5779-5786.
-
SigutLabs. (2021, December 6). Automated DNA chemical synthesis. SigutLabs. Retrieved from [Link]
-
ResearchGate. (n.d.). On-demand synthesis of phosphoramidites. ResearchGate. Retrieved from [Link]
-
Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. Retrieved from [Link]
-
ACS Publications. (2025, September 10). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. ResearchGate. Retrieved from [Link]
- Roy, S., & Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14268-14284.
Sources
- 1. atdbio.com [atdbio.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. experts.colorado.edu [experts.colorado.edu]
- 4. pure.au.dk [pure.au.dk]
- 5. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 9. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. thermofishersci.in [thermofishersci.in]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. glenresearch.com [glenresearch.com]
- 16. phenomenex.com [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]
- 23. US7227017B2 - Process for the preparation of phosphorothioate oligonucleotides - Google Patents [patents.google.com]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. glenresearch.com [glenresearch.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. glenresearch.com [glenresearch.com]
- 30. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 31. Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Emerging Frontier of N6-methyladenine (6mA) in DNA
An in-depth guide for researchers, scientists, and drug development professionals on the applications of N6-methyladenine (m6A)-modified DNA in research.
Introduction: A Paradigm Shift from RNA to DNA Epigenetics
For decades, the field of epigenetics has been dominated by the study of 5-methylcytosine (5mC) in DNA and, more recently, the vast epitranscriptomic landscape of RNA modifications. Among the most studied RNA modifications is N6-methyladenosine (m6A).[1][2] However, recent advancements in detection technologies have unveiled that this same modification—N6-methyladenine, or 6mA when referring to its presence in deoxyadenosine—is also a component of the DNA of various eukaryotes, from algae to mammals.[3][4][5]
While 6mA is a well-established epigenetic mark in prokaryotes, involved in DNA replication, repair, and defense, its existence and function in mammals have been a topic of intense research and debate.[2][6] Emerging evidence now strongly suggests that DNA 6mA is not merely a biological relic but a dynamic and functional epigenetic mark with profound implications for genome stability, gene regulation, and human disease, particularly cancer.[7][8]
This guide provides a comprehensive overview of the biological context of DNA 6mA, detailed protocols for its detection and analysis, and a survey of its burgeoning applications in both basic research and therapeutic development.
Chapter 1: The Regulatory Machinery of DNA 6mA
Like other epigenetic marks, DNA 6mA is dynamically regulated by a trio of protein classes: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and execute downstream functions.
-
Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group to the N6 position of adenine. In mammals, the RNA methyltransferase METTL3 has been identified as a key writer of DNA 6mA, particularly in response to DNA damage.[9][10] Other potential writers, including members of the DNMT family, have also been suggested.[11]
-
Erasers (Demethylases): The ALKBH family of proteins, known for their role in demethylating RNA, are also implicated as the primary erasers of DNA 6mA, ensuring the reversibility and dynamic nature of this mark.[12]
-
Readers (Binding Proteins): Proteins containing the YTH (YT521-B homology) domain, which are well-characterized as readers of m6A in RNA, have also been shown to recognize and bind 6mA in DNA, thereby translating the epigenetic mark into a functional outcome.[11][8]
Caption: The dynamic regulation of DNA 6mA by writer, eraser, and reader proteins.
Chapter 2: Methodologies for Genome-Wide 6mA Profiling
Accurately detecting and mapping the often low-abundance 6mA mark in the vast expanse of the eukaryotic genome is a significant technical challenge. Several powerful techniques have been adapted and developed for this purpose.
This method remains one of the most widely used for transcriptome-wide m6A mapping and has been adapted for DNA.[13][14] It relies on a specific antibody to enrich for DNA fragments containing the 6mA modification, which are then identified by high-throughput sequencing.
Principle of the Assay: Genomic DNA is extracted and fragmented. A highly specific anti-6mA antibody is used to immunoprecipitate (IP) the DNA fragments bearing the 6mA mark. A parallel sample that does not undergo immunoprecipitation serves as the input control. Both the IP and input samples are then sequenced, and regions enriched in the IP sample relative to the input are identified as 6mA peaks.[13][15]
Caption: Principle of 6mA detection via altered polymerase kinetics in SMRT sequencing.
| Feature | 6mA-DIP-seq | SMRT Sequencing |
| Principle | Antibody Enrichment | Altered Polymerase Kinetics |
| Resolution | Low (~200 bp) | Single Nucleotide |
| Requirement | High-quality specific antibody | High molecular weight DNA |
| Input DNA | High (µg range) | Moderate (ng range) |
| Bias | Potential antibody bias | Minimal amplification bias |
| Key Advantage | Widely accessible | Direct detection, high resolution |
| Key Disadvantage | Indirect, low resolution | Requires specific platform |
Chapter 3: Key Research Applications
The ability to map 6mA across the genome has unlocked several key areas of research, revealing its functional importance.
One of the most significant recent discoveries is the role of 6mA in the DNA damage response (DDR). Studies have shown that upon certain types of DNA damage, such as that caused by uracil incorporation, the "writer" enzyme METTL3 is recruited to damage sites. [9][10] Mechanism: METTL3 deposits 6mA marks on the DNA flanking the lesion. These 6mA marks then act as a beacon to recruit repair enzymes, such as Uracil-DNA Glycosylase (UNG2), to facilitate the efficient removal of the damaged base and restore genomic integrity. [9][10]This discovery establishes a direct role for 6mA in maintaining genome stability.
Caption: Role of METTL3-mediated 6mA deposition in the DNA damage repair pathway.
Given its role in genome stability, it is unsurprising that the dysregulation of 6mA is linked to cancer. [16]* Oncogenic and Tumor-Suppressive Roles: The levels of 6mA and the expression of its regulatory enzymes are altered in numerous cancers, including glioblastoma, liver cancer, and acute myeloid leukemia (AML). [12][16][17]For instance, downregulation of genomic 6mA levels may promote tumorigenesis. [11][8]* Biomarker Potential: The distinct 6mA profiles in tumor tissues compared to healthy tissues suggest that genomic 6mA levels could serve as a novel biomarker for cancer diagnosis, prognosis, and prediction of therapeutic response. [18]
In several eukaryotic organisms, 6mA has been shown to be enriched at the transcription start sites (TSS) of active genes, suggesting a role in regulating gene expression. [3]This function appears to be linked to nucleosome positioning, where the 6mA mark may help create a more open chromatin state that is permissive for transcription. [3]While this role is well-established in lower eukaryotes, its significance in mammals is an active area of investigation.
Chapter 4: Applications in Drug Development
The discovery of the enzymatic machinery regulating 6mA has opened new avenues for therapeutic intervention, particularly in oncology.
The enzymes that write and erase 6mA are now considered viable drug targets.
-
Inhibitors of Writers and Erasers: The development of small-molecule inhibitors that target the catalytic activity of enzymes like METTL3 or the ALKBH demethylases is a promising strategy. [12][19]In cancers where these enzymes are overactive and drive proliferation, their inhibition could have a direct anti-tumor effect. [20]* Therapeutic Rationale: For example, in certain leukemias, targeting the FTO "eraser" has shown anti-tumor activity by modulating key oncogenic pathways. [19]Similarly, inhibiting METTL3 shows promise in sensitizing pancreatic cancer cells to chemotherapy. [19]
The role of 6mA in the DNA damage response provides a powerful rationale for combination therapies.
-
Sensitizing Tumors to DNA Damaging Agents: Many standard chemotherapies (e.g., cisplatin, floxuridine) work by inducing overwhelming DNA damage in cancer cells. [9][21]By inhibiting the 6mA-mediated repair pathway (e.g., with a METTL3 inhibitor), it may be possible to lower the threshold of damage needed to kill cancer cells, thereby increasing the efficacy of the chemotherapy and potentially overcoming drug resistance. [10][21]
Conclusion and Future Outlook
The study of N6-methyladenine in DNA has transitioned from a niche observation in prokaryotes to a frontier of eukaryotic epigenetics. Its fundamental roles in preserving genome integrity, regulating gene expression, and its dysregulation in cancer position it as a critical area of research. For scientists, the continued development of sensitive, high-resolution detection methods will be key to unraveling its precise functions. For drug developers, the enzymes that regulate DNA 6mA represent a new class of targets, offering exciting possibilities for novel cancer therapies and for synergistic combinations with existing treatments. The coming years will undoubtedly see the translation of these foundational discoveries into tangible applications in the clinic.
References
-
Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease | Briefings in Functional Genomics | Oxford Academic. (2014, October 10). Oxford Academic. [Link]
-
Comprehensive Overview of m6A Detection Methods - CD Genomics. CD Genomics. [Link]
-
Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease - PubMed. (2015, May 15). PubMed. [Link]
-
Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - MDPI. (2023, September 9). MDPI. [Link]
-
Current progress in strategies to profile transcriptomic m6A modifications - Frontiers. Frontiers. [Link]
-
N6-Methyladenosine - Wikipedia. Wikipedia. [Link]
-
Critical Roles of N6-Methyladenosine (m6A) in Cancer and Virus Infection - MDPI. (2020, July 17). MDPI. [Link]
-
What is RNA m6A - CD Genomics. CD Genomics. [Link]
-
Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics. CD Genomics. [Link]
-
Methods for Profiling N6-methyladenosine - News-Medical. (2019, January 25). News-Medical.net. [Link]
-
uncovering complex and condition-specific m6A regulation of gene expression | Nucleic Acids Research | Oxford Academic. (2021, August 20). Oxford Academic. [Link]
-
Insight into m6A methylation from occurrence to functions | Open Biology | The Royal Society. (2020, September 9). The Royal Society Publishing. [Link]
-
Review of the Biological Functions and Research Progress of N6-Methyladenosine (6mA) Modification in DNA - Oreate AI Blog. (2026, January 7). Oreate AI. [Link]
-
Gene expression regulation mediated through reversible m6A RNA methylation. Nature. [Link]
-
6mA Makes the Grade as a Eukaryotic Epigenetic Mark - EpiGenie. (2015, May 12). EpiGenie. [Link]
-
m6A RNA Modification: Technologies Behind Future Anti-Cancer Therapy - MDPI. (2025, October 15). MDPI. [Link]
-
m6A methylation potentiates cytosolic dsDNA recognition in a sequence-specific manner. (2021, March 10). The Royal Society Publishing. [Link]
-
DNA N6-Methyladenine Modification in Eukaryotic Genome - PMC. (2022, June 24). National Center for Biotechnology Information. [Link]
-
Targeting m6A RNA Modification in Tumor Therapeutics - PMC - NIH. (2025, March 11). National Center for Biotechnology Information. [Link]
-
N6-methyladenosine (m6A) RNA modification in chronic myeloid leukemia: unveiling a novel therapeutic target. (2024, July 2). SpringerLink. [Link]
-
The Role of m6A-Mediated DNA Damage Repair in Tumor Development and Chemoradiotherapy Resistance - PMC. (2024, April 25). National Center for Biotechnology Information. [Link]
-
M6ADD: a comprehensive database of m6A modifications in diseases - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Comparison of m6A Sequencing Methods - CD Genomics. CD Genomics. [Link]
-
DNA 6mA and RNA m6A Methylation - Encyclopedia.pub. (2023, November 22). Encyclopedia.pub. [Link]
-
MeRIP Sequencing (m6A Analysis) - CD Genomics. (2019, August 6). CD Genomics. [Link]
-
Link Between m6A Modification and Cancers - Frontiers. (2018, July 13). Frontiers. [Link]
-
MeRIP-Seq/m6A-seq - Illumina. Illumina, Inc.. [Link]
-
m6A modification: a new avenue for anti-cancer therapy | Life Medicine - Oxford Academic. (2023, April 8). Oxford Academic. [Link]
-
Single-nucleotide resolution of N6-adenine methylation sites in DNA and RNA by nitrite sequencing - RSC Publishing. (2020, November 5). Royal Society of Chemistry. [Link]
-
From Detection to Prediction: Advances in m6A Methylation Analysis Through Machine Learning and Deep Learning with Implications in Cancer - PMC. (2025, July 12). National Center for Biotechnology Information. [Link]
-
Roles and therapeutic implications of m6A modification in cancer immunotherapy - PMC. National Center for Biotechnology Information. [Link]
-
N6-methyladenosine in DNA promotes genome stability - eLife. (2025, April 7). eLife. [Link]
-
Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC. National Center for Biotechnology Information. [Link]
-
N6-methyladenosine in DNA promotes genome stability - PubMed. (2025, April 7). PubMed. [Link]
Sources
- 1. Role of the N6-methyladenosine RNA mark in gene regulation and its implications on development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. epigenie.com [epigenie.com]
- 4. DNA N6-Methyladenine Modification in Eukaryotic Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Review of the Biological Functions and Research Progress of N6-Methyladenosine (6mA) Modification in DNA - Oreate AI Blog [oreateai.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. N6-methyladenosine in DNA promotes genome stability | eLife [elifesciences.org]
- 10. N6-methyladenosine in DNA promotes genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. MeRIP Sequencing - CD Genomics [cd-genomics.com]
- 14. MeRIP-Seq/m6A-seq [illumina.com]
- 15. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Link Between m6A Modification and Cancers [frontiersin.org]
- 18. M6ADD: a comprehensive database of m6A modifications in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting m6A RNA Modification in Tumor Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m6A RNA Modification: Technologies Behind Future Anti-Cancer Therapy | MDPI [mdpi.com]
- 21. The Role of m6A-Mediated DNA Damage Repair in Tumor Development and Chemoradiotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: N6-Methyl-dA-phosphoramidite for DNA-Protein Interaction Studies
[1]
Executive Summary
N6-Methyl-2'-deoxyadenosine (m6A or 6mA) is a critical epigenetic modification in prokaryotes (restriction-modification systems) and select eukaryotes.[1] Unlike 5-methylcytosine, which generally stabilizes the DNA helix, N6-methyladenine destabilizes Watson-Crick base pairing due to steric hindrance of the methyl group in the major groove and a conformational preference for the syn isomer.
This guide details the use of N6-Methyl-dA-phosphoramidite for synthesizing modified oligonucleotides to study these unique physicochemical properties. We focus on solid-phase synthesis optimization, deprotection strategies to prevent N6-branching, and downstream applications in analyzing DNA-protein interactions (e.g., with reader proteins like SeqA or restriction enzymes like DpnI).[1]
Chemical Mechanism & Thermodynamics
The Conformational Penalty
The introduction of a methyl group at the N6 position of adenine imposes a thermodynamic penalty on duplex formation.
-
Free Adenine: Prefers the anti conformation.
-
N6-Methyl Adenine: Prefers the syn conformation in solution (approx. 20:1 ratio) to minimize steric clash between the methyl group and the N7/C8 positions.
-
Duplex DNA: To form a Watson-Crick base pair with Thymine, m6A must rotate into the energetically unfavorable anti conformation. This results in a
depression of 0.5–1.5°C per modification .
Branching Side Reactions
During solid-phase synthesis, the secondary amine of the N6-methyl group is nucleophilic. If unprotected, it can react with phosphoramidites during the coupling step, creating a branched oligonucleotide structure.[1]
Experimental Workflow: Solid-Phase Synthesis
Materials Checklist
| Reagent | Specification | Purpose |
| Monomer | N6-Acetyl-N6-Methyl-dA-CE Phosphoramidite | Prevents branching; introduces m6A.[1][2][3][4] |
| Diluent | Anhydrous Acetonitrile (<30 ppm H₂O) | Dissolving amidite; moisture ruins coupling.[1] |
| Activator | 0.25 M ETT or DCI | Promotes tetrazole-mediated coupling. |
| Deprotection | AMA (1:1 NH₄OH / 40% Methylamine) | Rapid removal of protecting groups.[1] |
| Support | 500 Å CPG or Polystyrene | Standard solid support for <50-mer oligos. |
Synthesis Protocol
Step 1: Reagent Preparation
-
Dissolve N6-Methyl-dA phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .
-
Note: Ensure the vial is flushed with Argon before and after use. Modified amidites are more sensitive to oxidation than standard bases.
Step 2: Automated Coupling Cycle Modify the standard DNA synthesis cycle for the m6A position only:
| Step | Standard Time | Modified Time (m6A) | Rationale |
| Detritylation | 60 sec | 60 sec | No change. |
| Coupling | 90 sec | 360 sec (6 min) | Steric bulk of the N6-methyl/acetyl group slows coupling kinetics. |
| Capping | 20 sec | 20 sec | Caps unreacted 5'-OH to prevent deletion sequences. |
| Oxidation | 30 sec | 30 sec | Converts phosphite triester to stable phosphate. |
Step 3: Cleavage & Deprotection [1][6]
-
Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).[1]
-
Condition: 65°C for 15 minutes .
-
Validation: This condition is sufficient to remove the N6-acetyl protecting group and the standard isobutyryl/benzoyl groups on G/C/A bases without degrading the N6-methyl modification.
Visualization of Synthesis Logic
Caption: Logical flow of solid-phase synthesis highlighting the critical branching check point managed by acetyl protection.
Application: Studying DNA-Protein Interactions[1]
Once synthesized, m6A-containing DNA is a powerful tool for studying "Reader" proteins (e.g., E. coli SeqA, mammalian m6A readers) or "Erasers" (ALKBH1).[1]
Electrophoretic Mobility Shift Assay (EMSA)
Objective: Determine the binding affinity (
Protocol:
-
Probe Preparation:
-
Anneal the m6A-containing oligo with its complement (1:1 ratio) in 1x Annealing Buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA).[1]
-
Heat to 95°C for 5 min, cool slowly to RT over 1 hour.
-
-
Binding Reaction:
-
Mix 10 nM labeled DNA (e.g., FAM or Cy5) with increasing concentrations of protein (0 nM to 1 µM).[1]
-
Incubate 20 min at Room Temp.
-
-
Electrophoresis:
-
Run on 6% Native PAGE at 4°C (100V).
-
Critical: Use 0.5x TBE. Avoid heating the gel, as m6A duplexes are less stable.
-
-
Analysis:
-
Plot Fraction Bound vs. [Protein] to calculate
.[1] -
Expectation: Proteins like DpnI will bind only the methylated probe. Proteins like SeqA prefer hemimethylated GATC sites.
-
Structural Thermodynamics (Melting Curves)
Objective: Quantify the destabilizing effect of m6A.
-
Prepare 1 µM duplex in 1x PBS.
-
Ramp temperature from 20°C to 90°C at 0.5°C/min while monitoring UV absorbance at 260 nm.
-
Result: Expect a
of -1.0°C to -2.0°C per m6A substitution compared to the unmodified control.
Interaction Pathway Diagram[1]
Caption: Workflow for validating m6A-DNA functional interactions using biochemical and structural assays.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Steric hindrance of N6-Me group. | Increase coupling time to 6–10 minutes. Use fresh activator (ETT is superior to Tetrazole).[1] |
| N-1 Methylation Artifacts | Incorrect monomer or degradation. | Verify monomer identity by Mass Spec. N1-methyl is a different isomer; ensure N6-specific phosphoramidite is used. |
| Incomplete Deprotection | Old AMA reagent. | Prepare fresh AMA. Ensure 65°C is maintained for full 15 mins. |
| Multiple Peaks on HPLC | Failure to remove acetyl group or branching. | If branching occurred (using non-acetylated monomer), the oligo is ruined.[1] If acetyl remains, extend deprotection.[1] |
References
-
Glen Research. N6-Me-dA-CE Phosphoramidite (10-1003) Product Profile. Retrieved from [Link]
-
Stephens, et al. (2020).[1] Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 147.[1] Retrieved from [Link][1]
-
Wion, D., & Casadesús, J. (2006).[1][7] N6-methyl-adenine: an epigenetic signal for DNA-protein interactions.[4] Nature Reviews Microbiology, 4(3), 183–192.[1][7][8] Retrieved from [Link]
-
Roost, C., et al. (2015).[1] Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. J. Am. Chem. Soc., 137(6), 2107–2115.[1] (Relevant for thermodynamic comparisons). Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | DNA N6-Methyladenine Modification in Eukaryotic Genome [frontiersin.org]
- 8. N6-methyladenine: a conserved and dynamic DNA mark - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to the Solid-Phase Synthesis of Oligonucleotides Containing N6-Methyl-dA
This guide provides an in-depth exploration of the solid-phase synthesis of oligonucleotides incorporating N6-methyl-2'-deoxyadenosine (N6-Methyl-dA), a critical modification in the fields of epigenetics and therapeutic nucleic acids. Tailored for researchers, scientists, and drug development professionals, this document offers a blend of foundational principles, detailed protocols, and expert insights to ensure the successful synthesis and purification of these modified oligonucleotides.
The Significance of N6-Methyladenosine (m6A) in Modern Research
N6-methyladenine (m6A in RNA and 6mA in DNA) is a reversible epigenetic modification that plays a pivotal role in the regulation of gene expression and a variety of cellular processes.[1] This modification is dynamically controlled by a trio of protein classes: "writers" that install the methyl group, "erasers" that remove it, and "readers" that recognize the modification and mediate its downstream effects.[1][2] The intricate interplay of these proteins influences fundamental biological processes such as RNA splicing, stability, and translation.[3] Consequently, the dysregulation of m6A has been implicated in a range of human diseases, including cancer.[1] Synthetic oligonucleotides containing N6-methyladenine are therefore indispensable tools for elucidating these pathways and for the development of novel RNA-based therapeutics.[3]
The Chemistry of N6-Methyl-dA Incorporation via Solid-Phase Synthesis
The automated solid-phase synthesis of oligonucleotides is a well-established methodology that proceeds in the 3' to 5' direction.[4] The incorporation of modified nucleosides, such as N6-Methyl-dA, leverages the same fundamental phosphoramidite chemistry. The process involves a cyclical four-step reaction to sequentially add nucleotide building blocks to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[5][6]
A crucial aspect of synthesizing oligonucleotides with N6-Methyl-dA is the protection of the exocyclic N6-methylamino group. To prevent unwanted side reactions and potential chain branching, especially when using activators like Dicyanoimidazole (DCI), the N6-methylamino group is typically protected with an acetyl or phenoxyacetyl (Pac) group.[7][8][9] This protecting group is then removed during the final deprotection step.
Below is a diagram illustrating the standard four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Automated solid-phase synthesis cycle for incorporating modified nucleosides.[1]
Detailed Protocol for the Synthesis of N6-Methyl-dA Containing Oligonucleotides
This protocol outlines the standard steps for incorporating a 5'-O-DMT-N6-Methyl-2'-deoxyadenosine-3'-CE Phosphoramidite into a growing oligonucleotide chain using an automated DNA synthesizer.
3.1. Reagents and Materials
-
5'-O-DMT-N6-Methyl-2'-deoxyadenosine-3'-CE Phosphoramidite (with appropriate N6-protection, e.g., acetyl or phenoxyacetyl)
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Solid support (e.g., CPG) with the initial nucleoside attached
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., Tetrazole, DCI, or ETT)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Methylamine and Ammonium Hydroxide (AMA))
-
Purification columns and reagents (e.g., HPLC columns, buffers)
3.2. Synthesis Cycle: A Step-by-Step Breakdown
The following steps are performed cyclically for each nucleotide addition:
Step 1: Deblocking (Detritylation)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Procedure: The deblocking reagent is passed through the synthesis column. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess the coupling efficiency of the previous cycle. The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.[1]
Step 2: Coupling
-
Objective: To add the N6-Methyl-dA phosphoramidite to the growing oligonucleotide chain.
-
Procedure: The 5'-O-DMT-N6-Methyl-2'-deoxyadenosine-3'-CE Phosphoramidite is mixed with the activator solution and delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that is readily attacked by the free 5'-hydroxyl group of the support-bound nucleoside.[5]
-
Expert Insight: Due to the steric hindrance of the N6-methyl group, a longer coupling time (e.g., 12 minutes or more) is often recommended to ensure complete reaction.[8]
Step 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups from further chain elongation, preventing the formation of n-1 deletion sequences.
-
Procedure: A mixture of capping reagents is passed through the column to acetylate any free 5'-hydroxyl groups.[4] This ensures that only the desired full-length oligonucleotide is synthesized.
Step 4: Oxidation
-
Objective: To stabilize the newly formed phosphite triester linkage by converting it to a more stable phosphotriester.
-
Procedure: The oxidizing solution is passed through the column. The iodine in the solution oxidizes the P(III) to a P(V) species, forming the natural phosphate backbone of the DNA.[1]
These four steps are repeated for each nucleotide in the desired sequence.
3.3. Post-Synthesis Cleavage and Deprotection
-
Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.
-
Procedure: After the final synthesis cycle, the solid support is treated with a deprotection solution. A common and effective method is the use of AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) at 65°C for 10-15 minutes.[8] For sequences containing other sensitive modifications, milder deprotection conditions may be necessary.[8] It is crucial to consult the technical specifications for all modified bases in your sequence to determine the most appropriate deprotection strategy.[8]
Purification and Quality Control
4.1. Purification of the Crude Oligonucleotide
The crude product contains the full-length oligonucleotide as well as truncated failure sequences.[1] Purification is essential for most applications.[1]
| Purification Method | Principle | Advantages | Disadvantages |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic and retained longer. | High resolution, good for removing n-1 sequences. | May not resolve diastereomers if phosphorothioates are present. |
| Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) | Separation based on charge. Longer oligonucleotides have a greater negative charge and bind more tightly. | Excellent for separating based on length, good for removing shorter failure sequences. | Can be sensitive to secondary structures. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | High resolution for longer oligonucleotides. | Can be labor-intensive and may introduce impurities. |
4.2. Quality Control and Analysis
A multi-pronged approach is recommended for a comprehensive assessment of the purity and identity of the synthesized N6-Methyl-dA oligonucleotide.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical technique for confirming the molecular weight of the full-length product and verifying the successful incorporation of the N6-methyladenosine modification.[3]
-
Enzymatic Digestion followed by LC-MS: For unambiguous sequence confirmation and localization of the N6-methyladenosine, the oligonucleotide can be digested into individual nucleosides using specific nucleases.[3] The resulting nucleosides are then analyzed by LC-MS.[3]
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Degraded phosphoramidite; insufficient coupling time; suboptimal activator.[8] | Use fresh phosphoramidite; extend the coupling time for N6-Me-dA; ensure the correct activator and concentration are used.[8] |
| Significant n-1 Deletion Peak | Inefficient coupling or capping.[8] | Review and optimize the coupling and capping protocols; purify the final product using HPLC or PAGE.[8] |
| Presence of Side Products with Correct Mass | Depurination due to prolonged exposure to acidic conditions; incomplete removal of protecting groups.[8] | Minimize the time of exposure to the deblocking reagent; ensure deprotection conditions are sufficient to remove all protecting groups.[8] |
Below is a workflow for troubleshooting the synthesis of N6-Methyl-dA phosphoramidite.
Caption: Troubleshooting workflow for the synthesis of 5'-O-DMT-N6-Me-2'-dA phosphoramidite.[10]
Conclusion
The solid-phase synthesis of oligonucleotides containing N6-Methyl-dA is a powerful tool for advancing our understanding of epigenetics and developing novel therapeutics. By understanding the underlying chemistry, adhering to detailed protocols, and implementing rigorous quality control measures, researchers can confidently produce high-quality modified oligonucleotides for their specific applications. This guide provides a solid foundation for achieving success in this specialized area of nucleic acid chemistry.
References
- Technical Guide: 5'-O-DMT-N6-Methyl-2'-deoxyadenosine in Oligonucleotide Synthesis and Epigenetic Research - Benchchem.
- A Researcher's Guide to Assessing the Purity of N6-methylated Oligonucleotides
- N6-Me-dA-CE Phosphoramidite - Glen Research.
- Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Medi
- Technical Support Center: Troubleshooting Failed Synthesis of N6-Methyl
- The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modific
- N6-Methyl-dA phosphoramidite | Active Compound | MedChemExpress.
- Analytical methods for detection of m 6 A - ResearchG
- N6-Me-dA CE-Phosphoramidite | LGC, Biosearch Technologies.
- N6-Methyl-A-CE Phosphoramidite, m6A - Glen Research.
- Solid Phase Oligonucleotide Synthesis - Biotage.
- Chemical incorporation of 1-methyladenosine into oligonucleotides | Nucleic Acids Research | Oxford Academic.
- Analysis approaches for the identification and prediction of N6-methyladenosine sites - PMC.
- Technical Support Center: Synthesis of 5'-O-DMT-N6-Me-2'-dA - Benchchem.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis -
- Oligonucleotides: Synthesis and Manufacturing Hurdles - The Analytical Scientist.
- DNA Oligonucleotide Synthesis - Sigma-Aldrich.
- Enzymatic Digestion/Base Composition Analysis - 2. Manual Detritylation of Oligonucleotides after Deprotection.
- The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
- Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure.
- Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies.
- Selective chemical functionalization at N6-methyladenosine residues in DNA enabled by visible-light-mediated photoredox - University of Cambridge.
- Glen Report 37-26 APPLICATION NOTE Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis.
- deoxyadenosine, N6-Methyl-dA Oligonucleotide Modific
- N6-Methyl dA (m6dA)
- Oligonucleotide manufacturing innovation: challenges, risks, and opportunities - BioInsights.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DNA寡核苷酸合成 [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N6-Me-dA CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
optimizing deprotection of m6A-modified oligonucleotides
Technical Support Center: Optimizing Deprotection of m6A-Modified Oligonucleotides
Executive Summary
N6-methyladenosine (m6A) is a pervasive epitranscriptomic modification that alters RNA structure, stability, and translation. Synthesizing m6A-containing oligonucleotides presents a unique chemical challenge: the N6-methyl group increases the electron density of the exocyclic amine, altering the pKa and steric environment compared to canonical adenosine.
This guide addresses the critical "Deprotection" phase.[1][2][3][4][5][6] Improper deprotection leads to two primary failure modes: incomplete removal of the N6-protecting group (resulting in mass adducts) or chemical degradation (base modification/transamination).
Part 1: The Chemistry of Protection (The "Why")
To optimize deprotection, you must first identify the specific phosphoramidite chemistry used during synthesis. The deprotection protocol is dictated by the Protecting Group on the m6A base, not the m6A modification itself.
The Two Dominant Chemistries
| Feature | N6-Benzoyl-m6A (Standard) | N6-Phenoxyacetyl-m6A (UltraMild) |
| Chemistry Logic | Uses the robust Benzoyl (Bz) group. Requires stronger nucleophiles or heat to remove. | Uses the Phenoxyacetyl (Pac) group.[7][8][9] Highly labile; designed for sensitive dyes or rapid, mild deprotection. |
| Steric Challenge | High. The Bz group is bulky; the N6-methyl adds steric hindrance, slowing nucleophilic attack. | Low. Pac is removed easily, minimizing exposure to harsh bases. |
| Primary Risk | Incomplete deprotection (hydrophobic adducts). | Accidental deprotection during synthesis if reagents are not anhydrous. |
| Recommended Reagent | Ammonium Hydroxide ( | Potassium Carbonate ( |
Part 2: Deprotection Decision Logic
Use this decision tree to select the correct protocol. Do not guess. Check the Certificate of Analysis (CoA) of your phosphoramidite.
Figure 1: Selection logic for m6A deprotection reagents. Note that Protocol B (AMA) requires that all Cytosines in the oligo were synthesized using Acetyl-dC, not Benzoyl-dC.
Part 3: Troubleshooting & FAQs
Scenario 1: Mass Spec shows a peak at [M + 105 Da]
-
Diagnosis: Incomplete removal of the Benzoyl protecting group.
-
The Science: The N6-methyl group creates steric hindrance that protects the carbonyl carbon of the benzoyl group from nucleophilic attack by ammonia.
-
Fix:
-
Extend deprotection time in
to 24 hours at 55°C. -
Ensure the ammonia solution is fresh (ammonia gas escapes, lowering concentration).
-
Pro Tip: Do not increase temperature above 55°C for extended periods, as this risks hydrolysis of the RNA backbone.
-
Scenario 2: Low Yield / Degradation after AMA Deprotection
-
Diagnosis: Transamination or backbone hydrolysis.
-
The Science: AMA (1:1 Ammonium Hydroxide/Methylamine) is a potent nucleophile.
-
Risk A: If you used Benzoyl-dC (Bz-dC) elsewhere in the sequence, methylamine will displace the benzoyl group with a methyl group, creating N4-methyl-cytosine (C -> mC mutation).
-
Risk B: m6A is generally stable in AMA, but the heat (65°C) combined with strong basicity can degrade RNA if water content is uncontrolled or 2'-protecting groups (TBDMS) are removed prematurely.
-
-
Fix:
-
Mandatory: When using AMA, you must use Acetyl-dC (Ac-dC) phosphoramidites for all Cytosines.
-
Switch to Protocol A (Standard
) if Ac-dC was not used.
-
Scenario 3: "n-1" Deletion Peaks at the m6A site
-
Diagnosis: Incomplete Coupling (Synthesis issue, not deprotection).
-
The Science: The N6-methyl group adds bulk, making the phosphoramidite coupling slower than canonical Adenosine.
-
Fix: Increase the coupling time for the m6A amidite to 12 minutes (standard is often 2-3 mins).
Part 4: Validated Protocols
Protocol A: The "Gold Standard" (High Purity)
Best for: N6-Bz-m6A, sequences with Benzoyl-dC, or no time pressure.
-
Reagent: Concentrated Ammonium Hydroxide (28-30%
in ). -
Cleavage: Add 1.0 mL reagent to the column/vial. Incubate 1 hour at Room Temp (RT).
-
Deprotection: Transfer solution to a sealable vial. Heat at 55°C for 17 hours .[10]
-
Work-up: Cool to -20°C (prevents "popping" upon opening). Evaporate to dryness (SpeedVac).
-
2'-OH Deprotection: Proceed with TEA·3HF or equivalent TBDMS removal protocol.
Protocol B: The "Fast Track" (AMA)
Best for: High throughput, provided Acetyl-dC was used.[3]
-
Reagent: AMA Solution (Mix 1:1 volume of 30% Ammonium Hydroxide and 40% Methylamine aqueous solution).
-
Action: Add 1.0 mL AMA to the support.
-
Incubation: Heat at 65°C for 10 minutes .
-
Warning: Do not exceed 15 minutes. Long exposure to methylamine at high heat can degrade the RNA backbone.
Protocol C: UltraMild (Pac-m6A)
Best for: Dye-labeled oligos (Cy5, TAMRA) or sequences susceptible to depurination.
-
Reagent: 0.05 M Potassium Carbonate (
) in anhydrous Methanol. -
Action: Add 1.0 mL reagent to the support.
-
Incubation: 4 hours at Room Temperature .
-
Neutralization: Add equimolar Acetic Acid to neutralize before evaporation to prevent base-catalyzed degradation during drying.
Part 5: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common m6A synthesis and deprotection anomalies.
References
-
Glen Research. (n.d.). N6-Methyl-A-CE Phosphoramidite, m6A. Retrieved from [Link]
-
Glen Research. (2018). Deprotection - Volume 4 - Alternatives to Ammonium Hydroxide. Glen Report 22.18. Retrieved from [Link]
- Harcourt, E. M., et al. (2017). Chemical Synthesis of RNA with Modifications. Methods in Molecular Biology. (Contextual grounding on m6A coupling efficiency).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End [mdpi.com]
Technical Support Center: High-Fidelity 6mA DNA Profiling
Topic: Improving Yield and Purity of N6-methyladenine (6mA) in Mammalian DNA
Welcome to the 6mA Technical Support Hub
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting low-abundance DNA methylation (6mA) in eukaryotic genomes.
Executive Summary: Detecting N6-methyladenyline (6mA) in mammalian DNA is one of the most challenging workflows in modern epigenetics.[1] Unlike bacteria (where 6mA is abundant) or RNA (m6A), mammalian DNA 6mA exists at trace levels (<0.05% of total adenines, often <5 ppm).
The Core Problem: The primary barrier to "yield" is not usually DNA recovery, but Signal-to-Noise Ratio (SNR) . Most "successful" 6mA yields in literature are now understood to be artifacts of bacterial contamination or RNA cross-reactivity .
This guide prioritizes Purity (exclusion of false positives) as the prerequisite for valid Yield (enrichment of true signals).
Module 1: Sample Preparation (The "Purity" Firewall)
Objective: Eliminate the two primary sources of false-positive 6mA signals: Bacterial DNA (microbiome/reagents) and cellular RNA.
The "Clean-Nuclei" Protocol
Why this matters: Bacterial DNA is rich in 6mA.[1][2][3][4][5][6][7][8] If you extract whole-cell DNA, you co-extract mitochondrial DNA and any cytoplasmic bacterial contaminants (mycoplasma). You must isolate nuclei first.
Step-by-Step Workflow
-
Cell Lysis (Cytoplasm Removal):
-
Resuspend cells in a hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40).
-
Incubate on ice for 5 min.
-
Critical Step: Centrifuge at low speed (500 x g) for 5 min at 4°C.
-
Result: The pellet contains nuclei; the supernatant contains cytoplasm, mitochondria, and potential bacterial contaminants. Discard the supernatant.
-
-
Nuclear Wash:
-
Resuspend the nuclear pellet in Wash Buffer (PBS + 0.1% Tween-20).
-
Spin down again. Repeat twice.
-
-
RNA Depletion (Aggressive):
-
Extract DNA using a column or bead-based kit (avoid phenol-chloroform if possible to reduce reagent contamination).
-
Enzymatic Treatment: Treat eluted DNA with RNase A andRNase H for 1 hour at 37°C.
-
Reasoning: Anti-6mA antibodies cross-react significantly with m6A-RNA. Even trace RNA can swamp the DNA signal.
-
-
Bacterial DNA Digestion (Optional but Recommended):
Troubleshooting: High Background Signal
| Symptom | Probable Cause | Corrective Action |
| High 6mA signal in "Control" samples | Bacterial Contamination | Test reagents (water, buffers) for bacterial DNA using 16S rRNA qPCR. Switch to microbiome-free water. |
| Signal disappears after RNase treatment | RNA Cross-reactivity | The antibody was binding m6A-RNA. Increase RNase incubation time or use RNase A/T1 mix. |
| Dot Blot shows strong signal, MS shows none | Antibody Non-specificity | The antibody is binding unmodified Adenine or ssDNA. Stop using Dot Blot for quantification. It is not linear at <0.05% abundance.[6] |
Module 2: Enrichment Strategy (The "Yield" Engine)
Objective: Enrich the <5ppm 6mA fraction against a background of >99.9% unmodified Adenine.
Workflow Visualization: 6mA-IP-seq
Caption: Optimized 6mA-IP-seq workflow. Note the critical Denaturation step; most 6mA antibodies bind ssDNA more effectively than dsDNA.
Protocol: Multiple-Round IP (MrIP)
Standard IP often yields <10% specificity for 6mA. To improve this, use a recursive approach:
-
Denaturation: Heat fragmented DNA (200-300bp) to 95°C for 10 min, then snap-cool on ice. Antibodies bind the N6-methyl group better when the base is unstacked.
-
First IP: Incubate with anti-6mA antibody (e.g., polyclonal rabbit) conjugated to magnetic beads.
-
Elution 1: Elute DNA using a gentle elution buffer (containing SDS/NaHCO3).
-
Second IP (The Filter): Take the eluate from IP #1 and perform a second immunoprecipitation with fresh beads/antibody.
-
Final Elution: This fraction represents highly enriched 6mA-DNA.[10]
Troubleshooting: Low Yield/Recovery
| Symptom | Probable Cause | Corrective Action |
| No DNA measurable after IP | Over-washing or low input | 6mA is rare. You may need 10-20µg of input DNA. Use a carrier molecule (glycogen) during precipitation. |
| PCR Duplicates >80% in sequencing | Low Complexity Library | The IP enriched too little DNA. Reduce PCR cycles during library prep; pool multiple IP reactions before library prep. |
| Peaks do not align with motifs | Non-specific binding | Validate peaks by looking for the GATC motif (if bacterial) or specific mammalian motifs. If peaks are random, it is noise. |
Module 3: Validation & Sequencing
Objective: Distinguish true biological signal from technical noise.
The "Gold Standard" Validation Loop
Never rely on a single method. If you see peaks in IP-seq, you must validate via LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
Caption: Triangulation strategy. IP-seq gives location, MS gives abundance, PacBio gives direct evidence. All three must align.
Sequencing Options
-
Illumina (IP-seq): High throughput, but indirect. Requires antibody.
-
PacBio SMRT (HiFi):
-
Pros: Direct detection via polymerase kinetics (interpulse duration). No antibody bias.
-
Cons: Requires high coverage (often >100x) to detect low-abundance mammalian 6mA reliably.
-
Update: Use the HK2 model (Holistic Kinetic Model 2) if available, which improves 6mA calling in native DNA [1].[11]
-
Frequently Asked Questions (FAQ)
Q: Can I use the same antibody for RNA-m6A and DNA-6mA? A: Technically yes, but scientifically risky. The N6-methyl group is identical, but the ribose vs. deoxyribose sugar backbone differs. Most antibodies have a higher affinity for the RNA structure. If you use an "m6A" antibody for DNA, you must ensure zero RNA contamination.
Q: My 6mA levels are 0.2% (2000 ppm). Is this good? A: It is likely false. Validated mammalian 6mA levels are typically 5–50 ppm (0.0005% – 0.005%). Levels of 0.2% suggest bacterial contamination or significant antibody non-specificity. Check your cell lines for Mycoplasma immediately.
Q: Why do I need to denature DNA before IP? A: The methyl group on Adenine is involved in Watson-Crick base pairing (A-T). In double-stranded DNA, the methyl group is sterically "hidden" inside the helix. Denaturing to ssDNA exposes the methyl group to the antibody, significantly increasing yield [2].
References
-
PacBio Announces Plans to Improve Methylation Detection in HiFi Chemistry. Pacific Biosciences Press Release. (2025).[11] Link
-
Predominance of N6-Methyladenine-Specific DNA Fragments Enriched by Multiple Immunoprecipitation. Analytical Chemistry. (2018). Link
-
Sources of artifact in measurements of 6mA and 4mC abundance in eukaryotic genomic DNA. BMC Genomics. (2019). Link
-
Evaluation of N6-methyldeoxyadenosine antibody-based genomic profiling in eukaryotes. Genome Research. (2023). Link
-
Bacterial DNA contamination in mammalian 6mA detection. Science Advances. (2020). Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA N(6)-methyldeoxyadenosine in mammals and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian DNA N6-methyladenosine: Challenges and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sources of artifact in measurements of 6mA and 4mC abundance in eukaryotic genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian DNA N6-methyladenosine: Challenges and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles for DNA 6mA and RNA m6A Methylation in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing of N6-methyl-deoxyadenosine at single-base resolution across the mammalian genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.cshlp.org [genome.cshlp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmanow.live [pharmanow.live]
common side reactions with N6-Methyl-dA-phosphoramidite
The following guide serves as a specialized Technical Support Center for researchers utilizing N6-Methyl-dA-phosphoramidite (
Status: Operational | Tier: Advanced Application Support Topic: Troubleshooting Common Side Reactions & Synthesis Failures
Core Synthesis Challenges (Coupling & Efficiency)
Q: Why am I observing consistently lower coupling efficiency for -Me-dA compared to standard dA?
A: The primary culprit is steric hindrance at the
The Mechanism:
Unlike standard deoxyadenosine,
Troubleshooting Protocol:
-
Extend Coupling Time: Increase the coupling time from the standard 2 minutes to 6–12 minutes . This allows the sterically hindered activated phosphoramidite sufficient time to diffuse and react.
-
Activator Selection: Switch from 1H-Tetrazole (standard) to a more potent nucleophilic activator.
-
Recommended: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1] DCI is particularly effective (0.25 M) as it is less acidic than tetrazole, reducing depurination risks while maintaining high reactivity.
-
-
Concentration: Ensure the amidite concentration is at least 0.1 M (standard is often 0.05 M for automated synthesizers).
Q: My mass spec shows a significant "n+1" or "branched" impurity. What is happening?
A: You are likely experiencing "N6-Branching," a side reaction where the secondary amine at the
The Mechanism:
If the
-
The incoming phosphoramidite: Creating a phosphodiester bond at the base (branching).
-
The capping reagent (Acetic Anhydride): Leading to N6-acetylation (if not already protected).
The Solution (Self-Validating):
-
Check Your Monomer: Ensure you are using
-Acetyl- -Methyl-dA or -Benzoyl- -Methyl-dA . The protecting group (Ac or Bz) renders the nitrogen non-nucleophilic (tertiary amide) during synthesis. -
Avoid "Unprotected" Monomers: Some suppliers offer "unprotected" N6-Me-dA for specific applications. Do not use these for standard solid-phase synthesis without modifying the capping/coupling protocol.
Visualization: The Branching Pathway
Figure 1: Logical flow of N6-branching side reactions. Unprotected N6-methyl groups can react with phosphoramidites (branching) or capping reagents (acetylation).
Stability & Depurination Risks
Q: I see a loss of full-length product and an increase in truncated fragments after deprotection. Is this depurination?
A: Yes. N-alkylated purines are susceptible to acid-catalyzed depurination during the detritylation steps. [2]
The Mechanism:
The presence of the
-
Result: Upon basic deprotection (ammonia/AMA), the oligonucleotide chain cleaves at the abasic site, resulting in truncated fragments (3'-phosphate and 5'-OH fragments).
Troubleshooting Protocol:
-
Switch Acid: Use 3% DCA in Toluene instead of TCA. DCA is milder and reduces the risk of depurination.
-
Reduce Exposure: Minimize the detritylation time. Do not exceed the standard delivery time (usually ~60-80 seconds).
-
Use DCI Activator: As mentioned in Section 1, DCI is less acidic than 1H-Tetrazole, reducing the cumulative acid burden on the synthesis column.
Visualization: Depurination Mechanism
Figure 2: The cascade of depurination. Acid exposure during DMT removal leads to base loss, which translates to strand cleavage during the final basic deprotection.
Deprotection & Post-Synthesis Processing[4]
Q: What are the optimal deprotection conditions? Can I use AMA?
A: Yes, but condition selection depends on the
Most commercial
Recommended Protocols:
| Protecting Group | Reagent | Conditions | Notes |
| AMA (1:1 NH4OH/MeNH2) | 65°C for 20 min | Fast deprotection. Preferred for high throughput. | |
| Conc. NH4OH | 55°C for 16 hrs | Standard ("Overnight"). Milder but slower. | |
| AMA | RT for 2 hrs | "UltraMild" compatible. Reduces risk of depurination during heating. |
Critical Warning:
If you are using Pac-anhydride (Phenoxyacetic anhydride) for capping (UltraMild synthesis), ensure your
Q: How do I verify the presence of -Me-dA in my final product?
A: HPLC retention time shifts and enzymatic digestion.
-
HPLC:
-Me-dA is more hydrophobic than standard dA. You should observe a retention time shift (delay) on Reverse-Phase HPLC (C18 column) compared to the non-methylated control sequence. -
Nucleoside Composition Analysis: Digest the oligo with Snake Venom Phosphodiesterase (SVPD) and Alkaline Phosphatase. Analyze the resulting nucleosides by LC-MS.
-
Target Mass: Deoxyadenosine (
) + 14 Da (Methyl group). -
Check: Ensure no
-methyl-dA (isobaric impurity) is present (distinguishable by retention time or fragmentation pattern).
-
References
-
Glen Research. (n.d.). N6-Me-dA-CE Phosphoramidite. Glen Research Product Notes. Retrieved from [Link]
-
Shishodia, S., & Schofield, C. J. (2020).[4] Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Molecules, 26(1), 147.[4] Retrieved from [Link]
Sources
Welcome to the Advanced Oligonucleotide Purification Support Center
Topic: Method Refinement for HPLC Purification of m6A Oligonucleotides Role: Senior Application Scientist, Nucleic Acid Separation Division Format: Technical Support Center (Troubleshooting & FAQs)[1]
Subject: Optimizing Isolation of N6-Methyladenosine (m6A) Modified Oligonucleotides Ticket ID: m6A-PUR-001 Status: Open for Technical Review
As a Senior Application Scientist, I understand that purifying m6A-modified oligonucleotides presents a unique "stealth" challenge. Unlike bulky fluorophores or hydrophobic cholesterol tags, a single methyl group (m6A) adds only ~14 Da of mass and induces a negligible shift in hydrophobicity compared to the unmodified adenosine (A).[1]
Standard "n-1" purification protocols often fail here. The guide below moves beyond basic IP-RP HPLC, focusing on the thermodynamic and chemical refinements necessary to resolve this subtle modification.
Part 1: Method Development Strategy
Before troubleshooting, ensure your baseline method is chemically sound. We utilize Ion-Pair Reversed-Phase (IP-RP) HPLC as the gold standard for this application. Anion Exchange (AEX) is generally insufficient for separating m6A from A due to identical charge states.[1]
Visual Workflow: The Decision Matrix
Figure 1: Strategic decision tree for selecting column chemistry and mobile phase based on oligonucleotide length and downstream application.
[1]
Part 2: Troubleshooting & Resolution (The "Why" and "How")
Issue 1: Co-elution of m6A Product and Unmodified (A) Failure Sequences
User Question: "I see a single broad peak. I cannot resolve the m6A-modified oligo from the non-methylated ('A' parent) sequence. How do I separate them?"
Scientist’s Analysis: The hydrophobicity difference between m6A and A is marginal. In standard TEAA (Triethylammonium acetate) buffers, the alkyl chains of the ion-pairing agent mask this subtle difference.[1] To resolve them, you must increase the hydrophobic discrimination of the stationary phase interface.[1]
Corrective Protocol:
-
Switch Ion-Pairing Agent:
-
Move to HAA (Hexylammonium Acetate): The longer hexyl chain (C6) compared to ethyl (C2 in TEAA) creates a "stickier" hydrophobic surface on the C18 column.[1] This amplifies the retention difference caused by the single methyl group on the m6A.[1]
-
Alternative (Analytical only): Use TEA-HFIP. HFIP (Hexafluoroisopropanol) is a dynamic modifier that improves resolution by solvating the oligo, allowing the ion-pair to dominate the interaction.[1]
-
-
Flatten the Gradient:
-
Standard gradients (1-2% B/min) are too steep.
-
Target: 0.2% to 0.5% Acetonitrile increase per minute.
-
-
Elution Order Verification:
-
Rule of Thumb: m6A is more hydrophobic than A. The m6A product will elute after the non-methylated impurity in IP-RP mode.
-
Data: Ion-Pairing Agent Comparison
| Feature | TEAA (Triethylammonium Acetate) | HAA (Hexylammonium Acetate) | TEA-HFIP (Hexafluoroisopropanol) |
| Resolution Power | Low (Good for n-1, poor for m6A vs A) | High (Excellent for hydrophobicity shifts) | Very High (Gold Standard) |
| MS Compatibility | Poor (Ion suppression) | Moderate (Requires desalting) | Excellent |
| Cost | Low | Moderate | High |
| Use Case | General Prep | m6A Prep Purification | Analytical QC / MS |
Issue 2: Peak Broadening and "Ghost" Peaks
User Question: "My chromatogram shows broad, tailing peaks, or sometimes doublets for a single pure species. Is my column failing?"
Scientist’s Analysis: This is rarely a column failure. It is likely secondary structure (hairpins or G-quadruplexes) or chiral diastereomers (if Phosphorothioates are present).[1] m6A can alter base-pairing energetics, sometimes stabilizing secondary structures that resist denaturation at room temperature.
Corrective Protocol:
-
Thermodynamic Control:
-
Denaturing Mobile Phase:
-
If temperature alone fails, add 5-10% Urea or Formamide to Mobile Phase A (only if using UV detection; incompatible with MS).[1]
-
Part 3: Sample Integrity & Recovery
Issue 3: Low Yield and Depurination Risks
User Question: "I collected the peak, but after drying down, the mass spec shows a loss of 133 Da (Adenine) or 147 Da (m6A). Did the HPLC degrade my sample?"
Scientist’s Analysis: You are observing acid-catalyzed depurination . The N-glycosidic bond in purines (A and G) is labile at acidic pH.[1] m6A is a purine. If you used a generic "peptide" method (TFA/Formic Acid, pH 2-3), you have stripped the base off the sugar backbone.[1]
Corrective Protocol:
-
pH Management:
-
Fraction Handling:
Visual Logic: Troubleshooting Flowchart
Figure 2: Diagnostic logic for resolving common m6A purification anomalies.
[1]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use a standard C18 peptide column for m6A oligos? A: Generally, no. Peptide C18 columns often have small pore sizes (80-100 Å) and are silica-based, which degrades at the high pH (pH 7-9) required for oligo stability.[1] Use hybrid-silica (e.g., BEH) or polymeric (e.g., PLRP-S) columns with 130 Å (for <30-mer) or 300 Å (for >30-mer) pores [1].[1]
Q: Why does my m6A oligo elute later than the non-methylated version? A: In Reversed-Phase chromatography, retention is driven by hydrophobicity. The methyl group (-CH3) on the N6 position of adenosine adds hydrophobicity.[1] Therefore, the interaction with the C18 stationary phase is stronger, resulting in a longer retention time compared to the unmodified Adenosine [2].[1]
Q: I need to perform LC-MS to verify the m6A location. Which buffer is mandatory? A: You must use TEA-HFIP (15 mM TEA / 400 mM HFIP).[1] TEAA and HAA are non-volatile salts that will suppress ionization in the Mass Spec source, killing your sensitivity.[1] HFIP enhances ionization efficiency for negative mode ESI [3].
References
-
Waters Corporation. Method Development for Preparative Purification of Long Oligonucleotides. (2025).[1][4] Highlights the use of wide-pore C18 and hydrophobic alkylamines (HAA) for resolution.[4]
-
Agilent Technologies. Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. (2021).[1][5] Details the elution behavior of RNA and the necessity of shallow gradients.
-
YMC Europe. Technical Note: Optimization of Oligonucleotide Separation. Discusses the critical role of TEA/HFIP ratios for MS sensitivity and resolution.
-
National Institutes of Health (PMC). Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. (2014).[1][6][7] Provides kinetic data on depurination risks at acidic pH.
Sources
- 1. [Establishment and application of HPLC-MS/MS method for detecting m6A level in RNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. ads-tec.co.jp [ads-tec.co.jp]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N6-Methyl-dA (m6A) Applications
The following Technical Support Center guide addresses the challenge of incomplete capping and coupling efficiency regarding N6-Methyl-dA (m6A) residues.
This guide distinguishes between the two primary contexts where this issue arises:
-
Solid-Phase Oligonucleotide Synthesis (SPOS): Where "capping" refers to the acetylation of unreacted 5'-OH groups after m6A coupling to prevent deletion mutations.
-
mRNA Manufacturing (IVT): Where "capping" refers to the enzymatic addition of the 5' m7G cap to transcripts initiating with m6A residues.[1]
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Triage: Define Your "Capping" Issue
Before proceeding, identify the specific experimental context of your failure mode:
| Symptom | Context | Diagnosis | Go To |
| n-1 Deletion Peaks in Mass Spec / HPLC | Oligo Synthesis | Incomplete acetylation of unreacted 5'-OH after m6A coupling. | Module A |
| Low Coupling Efficiency (>90% but <98%) | Oligo Synthesis | Steric hindrance of the N6-methyl/protecting group blocking phosphoramidite access. | Module A |
| Uncapped Transcripts (5'-ppp or 5'-OH) | mRNA / IVT | Reduced efficiency of Vaccinia Capping Enzyme (VCE) on m6A-initiating sequences. | Module B |
Module A: Solid-Phase Oligonucleotide Synthesis (SPOS)
Core Issue: N6-Methyl-dA phosphoramidites are sterically hindered by the N6-methyl group and the N6-protecting group (typically Phenoxyacetyl/Pac or Acetyl). This reduces coupling kinetics. If the subsequent capping step (acetylation) is also incomplete, unreacted chains remain active, leading to (n-1) deletion mutants that are difficult to purify.
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for diagnosing synthesis failures involving N6-Methyl-dA residues.
Critical Protocol Adjustments
To ensure complete coupling (and thus render the "capping" step less critical) and effective capping of failures, implement these parameters:
A. Activator Selection
The standard 1H-Tetrazole (pKa ~4.8) is often too weak to protonate the sterically hindered dialkylamine of the m6A phosphoramidite efficiently.
| Activator | Acidity (pKa) | Suitability for m6A | Recommendation |
| 1H-Tetrazole | 4.8 | Low | Avoid. Causes slow coupling. |
| DCI (4,5-Dicyanoimidazole) | 5.2 | High | Preferred. Highly nucleophilic; excellent for hindered bases. |
| ETT (5-Ethylthio-1H-tetrazole) | 4.3 | High | Excellent. More acidic; accelerates activation kinetics. |
B. The "Double-Coupling" Strategy
Do not rely on a single pass. Modifying the synthesis cycle to "Double Couple" specifically for the m6A residue is the gold standard.
-
Couple 1: 600 seconds (10 min) with ETT/DCI.
-
Wash: Acetonitrile (Anhydrous).
-
Couple 2: 600 seconds (10 min) with fresh amidite solution.
-
Cap: Standard Acetic Anhydride/NMI (ensure reagents are <2 weeks old).
FAQ: Solid-Phase Synthesis
Q: Why do I see "n-1" peaks even with extended coupling times? A: This indicates incomplete capping . Even if coupling is 95% efficient, 5% of the chains remain unreacted. If your Capping Reagents (Cap A: Acetic Anhydride / Cap B: N-Methylimidazole) are wet or aged, they fail to acetylate these 5% failures. These "living" failures then couple with the next base, creating a deletion mutant (n-1).
-
Fix: Replace Cap A and Cap B reagents. Ensure your capping step duration is at least 60 seconds.
Q: My m6A phosphoramidite precipitates in the line. Why? A: N6-protected m6A (especially Pac-m6A) is more hydrophobic and less soluble in pure Acetonitrile (ACN) than standard bases.
-
Fix: Dissolve m6A amidite in 10-15% Dichloromethane (DCM) / Acetonitrile mixture to improve solubility without affecting coupling.
Module B: Enzymatic Capping (mRNA/IVT)[2]
Core Issue: When performing In Vitro Transcription (IVT) where the Transcription Start Site (TSS) is designed to be m6A (or if m6A is incorporated globally), the Vaccinia Capping Enzyme (VCE) may exhibit reduced guanylyltransferase activity due to the modified 5' end.
Mechanism of Failure
The VCE enzyme has three activities: TPase (Triphosphatase), GTase (Guanylyltransferase), and MTase (Methyltransferase).
-
The Conflict: If the 5' nucleotide is N6-methyl-ATP, the steric bulk on the nucleobase can interfere with the GTase binding pocket, preventing the formation of the G[5']ppp[5']m6A intermediate.
Troubleshooting Protocol
A. TSS Optimization
If possible, design the template such that the +1 nucleotide is G or A (unmodified), and the m6A modification begins at +2 or +3.
-
Note: T7 Polymerase prefers GGG at the start. If you force an A (or m6A) start using a T7 Class II promoter (phi2.5), yields drop, and capping efficiency fluctuates.
B. Co-Transcriptional Capping (CleanCap® Analogues)
Instead of enzymatic capping, use co-transcriptional capping reagents (e.g., CleanCap AG or CleanCap AU) that are pre-methylated or compatible with downstream methylation.
-
Strategy: Use a Cap-1 analogue (m7G(5')ppp(5')(2'OMeA)pG...).[2] This bypasses the need for VCE to cap an m6A-initiating strand.
C. Quantification of Capping Efficiency
You must validate if the "incomplete capping" is real.
Protocol: LC-MS Cap Analysis
-
Digestion: Treat 5 µg of mRNA with RNase H and a specific DNA probe targeting the 5' UTR (cleaving off a ~10-20nt 5' fragment).
-
Analysis: Inject the fragment into LC-MS (Q-TOF).
-
Calculation:
FAQ: Enzymatic Capping
Q: Does internal m6A modification affect 5' capping efficiency? A: Generally, no. Internal m6A residues (generated by N6-methyl-ATP in the IVT mix) do not sterically hinder the VCE, which acts solely on the 5' triphosphate. However, if the initiating nucleotide (+1) incorporates N6-methyl-ATP, capping efficiency drops significantly (often <70%).
Q: Can I use PCIF1 to fix "incomplete capping"? A: No. PCIF1 is a methyltransferase that converts existing Cap-1 (m7GpppAm) to m7Gpppm6Am. It does not add the G-cap itself. You must ensure the G-cap is present (via VCE or co-transcriptional analog) before PCIF1 can act.
References
-
BenchChem Technical Support. (2025).[3][4] Troubleshooting Failed Synthesis of N6-Methylated Oligonucleotides. Link (Simulated Source based on search context 1.1)
-
LGC Biosearch Technologies. (n.d.). Standard Protocol for Solid-Phase Oligonucleotide Synthesis. Link
-
Muttach, F., et al. (2017).[5] Synthetic mRNA capping. Beilstein Journal of Organic Chemistry. Link
-
Sikorski, P. J., et al. (2020). The role of the N6-methyl group in the stability and function of RNA. Nucleic Acids Research.[6] Link
-
New England Biolabs (NEB). (n.d.). Vaccinia Capping System FAQs. Link
Sources
- 1. Cap-specific terminal N6-methyladeonsine methylation of RNA mediated by PCIF1 and possible therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzymatic Capping: Process, Pros, and Cons - Areterna LLC [areterna.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS/MS Methods for Quantifying N6-methyladenosine
For researchers, scientists, and drug development professionals in the dynamic field of epitranscriptomics, the precise quantification of N6-methyladenosine (m6A) is of paramount importance. As the most abundant internal modification in eukaryotic messenger RNA (mRNA), m6A is a critical regulator of RNA metabolism, influencing processes such as splicing, stability, translation, and localization.[1] Its dysregulation has been implicated in a variety of diseases, including cancer, making its accurate measurement essential for both basic research and therapeutic development.[2][3]
This guide provides an in-depth, objective comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for m6A quantification. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis.
The Gold Standard: LC-MS/MS for Absolute m6A Quantification
While other techniques like m6A-sequencing (m6A-seq) are invaluable for identifying the location of m6A modifications across the transcriptome, LC-MS/MS remains the unparalleled gold standard for determining the global abundance of m6A.[1] This "bottom-up" approach provides a direct and absolute measure of the m6A to adenosine (A) ratio, offering a level of quantitative accuracy that is currently unmatched.[1][4]
The fundamental principle of this method involves the complete enzymatic digestion of RNA into its constituent nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer, which can differentiate and quantify m6A and adenosine based on their unique mass-to-charge ratios.[1][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 3. Functions of N6-methyladenosine and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Thermal Stability of m6A-Modified vs. Unmodified DNA
Executive Summary
In the context of genomic research and oligonucleotide therapeutics, the incorporation of N6-methyladenine (m6A) into DNA introduces distinct thermodynamic alterations compared to unmodified Adenine (A).[1][2] Unlike 5-methylcytosine (5mC), which generally stabilizes DNA duplexes, m6A is a destabilizing modification in the context of Watson-Crick base pairing.[3][4]
-
Duplex Stability: m6A decreases the melting temperature (
) of dsDNA by approximately 0.5°C to 1.5°C per modification . -
Mechanism: The destabilization arises principally from an energetic penalty associated with rotating the N6-methyl group from its preferred syn conformation (in ssDNA) to the anti conformation required for Watson-Crick pairing.[1][2][4][5][6]
-
Single-Strand Stability: Conversely, m6A enhances stability in single-stranded or dangling-end contexts via increased hydrophobic base stacking.[6]
Thermodynamic Comparison: The Data
The following table summarizes the thermodynamic parameters of m6A-modified DNA versus unmodified DNA. Data represents consensus values derived from UV melting and differential scanning calorimetry (DSC) studies.
Table 1: Comparative Thermodynamic Performance
| Parameter | Unmodified DNA (A-T Pair) | m6A-Modified DNA (m6A-T Pair) | Net Effect of m6A |
| Melting Temperature ( | Baseline | -0.5°C to -1.5°C per substitution | Destabilizing |
| Free Energy ( | Baseline | +0.5 to +1.7 kcal/mol (Less negative) | Less Stable Duplex |
| Enthalpy ( | Baseline | Reduced magnitude (Less exothermic) | Weaker bonding interactions |
| Base Stacking (ssDNA) | Moderate | Enhanced | Stabilizing (in unpaired state) |
| Conformation Preference | Anti (Standard) | Syn (Preferred in solution) | Energetic cost to fix in Anti |
Critical Insight: The destabilizing effect of m6A is context-dependent. It is most pronounced when m6A is centrally located in a duplex. When placed at the 3' or 5' ends (unpaired/dangling), it can actually increase stability due to stacking interactions that outweigh the pairing penalties.
Mechanistic Analysis: The "Spring-Loaded" Penalty
To understand why m6A destabilizes DNA, one must look beyond simple hydrogen bonding and examine the conformational dynamics of the methyl group.
The Syn vs. Anti Energy Cost
In free solution (single-stranded DNA), the N6-methyl group of Adenine prefers the syn conformation (pointing toward the N1 nitrogen/Watson-Crick face) to avoid steric clashes with the N7 position. This preference is approximately 20:1.[4]
However, to form a standard Watson-Crick base pair with Thymine, the methyl group must rotate to the anti conformation (pointing into the major groove).[2][6]
-
The "Spring" Effect: Forcing the methyl group into the anti position costs energy (entropic and enthalpic penalty).
-
Result: The duplex is effectively "spring-loaded," containing stored potential energy that favors dissociation (melting) to allow the methyl group to relax back to the syn state.
Steric Hindrance in the Major Groove
Once in the anti conformation, the methyl group projects directly into the major groove of the B-DNA helix.
-
Hydration Disruption: The hydrophobic methyl group displaces ordered water molecules in the spine of hydration, altering the local dielectric environment.
-
Steric Clashes: Depending on the sequence context (flanking bases), the methyl group may sterically clash with the 5-methyl group of an adjacent Thymine or the backbone of the complementary strand.
Diagram: The Destabilization Mechanism
Caption: The energetic penalty of rotating the N6-methyl group from its preferred Syn conformation to the Anti conformation required for pairing reduces the overall stability of the duplex.
Experimental Protocols for Validation
To objectively compare m6A vs. unmodified DNA in your own lab, follow this standardized workflow.
UV Melting Analysis (The Gold Standard)
This protocol measures the hyperchromicity (increase in absorbance) as DNA denatures.
Materials:
-
Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 (Avoid Mg2+ initially to simplify thermodynamics).
-
Oligos: 2 µM concentration of m6A-modified and unmodified control duplexes.
Workflow:
-
Annealing: Heat samples to 95°C for 5 minutes, then cool slowly (1°C/min) to 20°C to ensure equilibrium duplex formation.
-
Ramping: Heat from 20°C to 90°C at a rate of 0.5°C or 1.0°C per minute .
-
Detection: Monitor Absorbance at 260 nm .
-
Analysis:
-
Plot Absorbance vs. Temperature.
-
Calculate the first derivative (
). The peak represents the . -
Validation: The m6A sample should show a peak shifted to the left (lower temperature) compared to the control.
-
Circular Dichroism (CD) Spectroscopy
Use CD to confirm that the destabilization is thermodynamic and not due to a complete change in helical topology (e.g., B-DNA to Z-DNA transition).
Expected Result:
-
Unmodified B-DNA: Positive band at ~275 nm, negative band at ~245 nm.
-
m6A-DNA: Should retain the general B-DNA signature but may show slight alterations in amplitude at 275 nm due to base stacking changes. If the spectrum shifts drastically, the m6A may have induced a structural transition (e.g., to Hoogsteen pairing in specific sequences).
Diagram: Experimental Workflow
Caption: Standardized workflow for thermodynamic characterization of modified oligonucleotides.
Biological & Practical Implications
Understanding this instability is crucial for drug design and assay development:
-
PCR & Sequencing:
-
m6A residues in template DNA can cause polymerase stalling or induce errors because the "breathing" of the duplex (due to lower
) can mimic a mismatch. -
Recommendation: Lower the extension temperature or use high-fidelity polymerases evolved for modified bases if PCR efficiency drops.
-
-
Oligonucleotide Therapeutics (ASOs/siRNA):
-
If designing an antisense oligonucleotide, avoid placing m6A in the central "seed" region if high binding affinity is required.
-
Alternative: Use m6A at the 3' overhangs to protect against exonucleases while stabilizing the structure via stacking, without destabilizing the duplex core.
-
-
Epigenetic Regulation:
-
In vivo, the lowering of
by m6A (often called "DNA breathing") facilitates the opening of the helix for transcription factor binding. This is a key differentiator from 5mC, which rigidifies the helix.
-
References
-
Engel, J. D., & von Hippel, P. H. (1978). Effects of methylation on the stability of nucleic acid conformations. The Journal of Biological Chemistry. Link
-
Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society. Link
-
Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research. Link
-
Tanaka, M., et al. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell.[4] MDPI Molecules. Link
-
Mussolino, C., et al. (2012). N6-methyladenine: a conserved and dynamic DNA mark. Nature Reviews Molecular Cell Biology (Contextual grounding). Link
Sources
- 1. Interconnections between m6A RNA modification, RNA structure, and protein–RNA complex assembly | Life Science Alliance [life-science-alliance.org]
- 2. Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dynamic Interactions of m6A Modification and R-Loops: Implications for Genome Stability [mdpi.com]
- 4. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
N6-Methyl-dA-phosphoramidite versus other modified phosphoramidites
Executive Summary: The Epigenetic "Writer"
N6-Methyl-deoxyadenosine (
Unlike standard deoxyadenosine (dA), the N6-methyl group introduces a secondary amine that remains nucleophilic during synthesis. Without specific chemical masking, this site attacks incoming phosphoramidites, creating "branched" oligonucleotides—a catastrophic failure mode for therapeutic or structural applications.
This guide compares N6-Methyl-dA against its structural isomers (N1-Methyl-dA) and functional analogs, providing the experimental protocols necessary to navigate the "Branching Problem" and ensure high-fidelity synthesis.
Part 1: Chemical Architecture & The Branching Problem
The Structural Challenge
Standard dA phosphoramidites use Benzoyl (Bz) protection on the exocyclic amine to render it non-nucleophilic. N6-Methyl-dA, however, retains a secondary amine even after methylation.
-
N6-Me-dA (Unprotected N6): If the N6-methyl group is left as a secondary amine, it can act as a nucleophile during the coupling step of the next base, leading to an
branched polymer. -
N6-Ac-N6-Me-dA (Protected): The industry standard solution (e.g., from Glen Research) utilizes an Acetyl (Ac) group to protect the N6-methylamine. This steric and electronic shielding prevents branching.
Mechanism of Failure (Branching)
The following diagram illustrates the critical divergence between using protected vs. unprotected
Figure 1: The "Branching Problem" in N6-Methyl-dA synthesis. Unprotected secondary amines (Choice A) lead to branching impurities (Red), while Acetyl protection (Choice B) ensures linear synthesis.
Part 2: Comparative Performance Metrics
The following data contrasts N6-Methyl-dA with unmodified dA and its structural isomer N1-Methyl-dA (often used to block Watson-Crick pairing).
Table 1: Physicochemical & Synthetic Profile[1]
| Feature | N6-Methyl-dA ( | Unmodified dA | N1-Methyl-dA ( |
| Base Pairing | Watson-Crick (Weakened) | Watson-Crick (Standard) | Hoogsteen (WC Blocked) |
| Thermodynamics ( | -0.5°C to -1.5°C per mod | Baseline | -2.0°C to -4.0°C (Destabilizing) |
| Duplex Geometry | |||
| Coupling Efficiency | >98% (with Ac protection) | >99% | >96% (Steric hindrance) |
| Deprotection Speed | Fast (AMA compatible) | Standard | Slow (Requires mild conditions to prevent rearrangement) |
| Primary Application | Epigenetic studies, steric probes. | Genetic coding. | Disrupting secondary structure, steric blocking. |
Thermodynamic Analysis
Unlike 2'-O-Methyl RNA (which stabilizes duplexes), N6-methylation of DNA is destabilizing .
-
Mechanism: The methyl group protrudes into the major groove, disrupting the "spine of hydration" and creating a mild steric clash with the pairing Thymine.
-
Experimental Insight: If your probe requires high binding affinity, avoid placing
in the center of a short (<15mer) probe. Place it near the termini where it can enhance stacking interactions without severely penalizing .
Part 3: Experimental Protocols
Synthesis Parameters[2][3][4][5][6][7]
-
Concentration: 0.1 M in anhydrous Acetonitrile (standard).
-
Coupling Time:
-
Standard dA: 3 minutes.
-
N6-Ac-N6-Me-dA:6 to 10 minutes .[1] The N6-Acetyl group adds bulk, slightly slowing the coupling kinetics.
-
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred over standard Tetrazole to boost efficiency.
Deprotection Workflow (The Critical Step)
The choice of deprotection reagent is dictated by the protecting group on the N6-amine.
Scenario A: Using N6-Ac-N6-Me-dA (Recommended) This monomer is compatible with "UltraFast" deprotection.
-
Reagent: AMA (Ammonium Hydroxide / 40% Aqueous Methylamine 1:1 v/v).
-
Temperature: 65°C.
-
Time: 10 minutes.
-
Outcome: Rapid removal of the N6-Acetyl group and phosphate protecting groups.
-
Caution: If your oligo contains Benzoyl-dC (Bz-dC), AMA will cause transamination. You must use Acetyl-dC (Ac-dC) when using AMA.
Scenario B: Using N6-Bz-N6-Me-dA (Legacy)
-
Reagent: Concentrated Ammonium Hydroxide (
). -
Temperature: 55°C.
-
Time: 12-16 hours (Overnight).
-
Outcome: Slower, but safe for all standard bases.
Purification Strategy
Due to the hydrophobicity of the methyl group,
-
DMT-ON Purification: Highly recommended. The hydrophobic DMT group allows separation of full-length product from truncated failure sequences (which are often higher due to the steric bulk of the modification).
Part 4: Biological Context & Pathway Visualization
is read by specific proteins ("Readers") and removed by others ("Erasers"). In drug development, mimicking this substrate allows for the inhibition of these enzymes.
Figure 2: The Writer-Reader-Eraser cycle. N6-Me-dA phosphoramidites allow the synthesis of stable substrates to probe the affinity and kinetics of Eraser enzymes like FTO.
References
-
Glen Research. (n.d.). N6-Methyl-dA and N6-Methyl-A: Product Profile and Deprotection. Retrieved from [Link]
-
Roost, C., et al. (2015). Structure and Thermodynamics of N6-Methyladenosine in RNA: A Spring-Loaded Base Modification. Journal of the American Chemical Society, 137(6), 2107–2115. Retrieved from [Link]
-
Wada, R., & Yoshida, W. (2021). Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification.[2][3] Epigenomes, 5(1), 5. Retrieved from [Link]
Sources
- 1. Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of N6-Methyl-dA-phosphoramidite
This guide provides essential, step-by-step procedures for the proper disposal of N6-Methyl-dA-phosphoramidite and its associated waste streams. As a cornerstone reagent in the synthesis of modified oligonucleotides, its handling and disposal demand meticulous attention to safety and regulatory compliance to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a framework grounded in chemical principles and best practices for laboratory safety.
Understanding the Compound: Hazard Profile and Core Risks
N6-Methyl-dA-phosphoramidite is a highly reactive chemical building block used in nucleic acid synthesis.[1] Its reactivity, essential for forming phosphodiester bonds, also dictates its primary hazards.[1] The molecule is sensitive to moisture and air, which can lead to degradation and loss of function.[1][2]
According to safety data sheets (SDS), N6-Methyl-dA-phosphoramidite is classified as a substance that may be harmful if swallowed, inhaled, or comes into contact with skin, and it is known to cause eye irritation.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is common), and safety glasses or goggles.[3][4]
-
Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to minimize inhalation risk.[3][4]
-
Controlled Environment: Due to its moisture sensitivity, handle the compound under anhydrous (dry) conditions whenever possible.[1][2]
The Four Pillars of Phosphoramidite Waste Management
A robust disposal plan is built on four core principles. Adherence to this framework ensures safety and compliance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]
-
Characterization: All waste must be correctly identified. N6-Methyl-dA-phosphoramidite waste is considered hazardous chemical waste. It should not be mixed with general trash or biohazardous waste.[6][7]
-
Segregation: Incompatible chemicals must never be mixed in the same waste container. For instance, phosphoramidite waste should be kept separate from strong acids, bases, and oxidizers to prevent violent reactions.[6][8][9]
-
Containment: Waste must be stored in appropriate, clearly labeled, and securely sealed containers at or near the point of generation in a designated Satellite Accumulation Area.[5][7]
-
Professional Disposal: Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never pour phosphoramidite waste down the drain.[3][10]
Step-by-Step Disposal Protocols
The following procedures detail the disposal methods for the different types of waste generated when working with N6-Methyl-dA-phosphoramidite.
Protocol 1: Unused, Expired, or Off-Specification Product
This protocol applies to the pure N6-Methyl-dA-phosphoramidite, whether it is a powder or a viscous oil.[2]
Methodology:
-
Container: Keep the chemical in its original, tightly sealed manufacturer's vial. If the original vial is compromised, transfer the material to a new, dry, and compatible container that can be securely sealed.
-
Labeling: Create a hazardous waste label. Affix it to the container. The label must include:
-
Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area for chemical waste.[9]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
Causality Note: Keeping the compound in its original, sealed vial under an inert atmosphere (if provided by the manufacturer) is the safest method. This prevents accidental exposure to moisture, which could cause degradation and potentially generate harmful byproducts.
Protocol 2: Contaminated Solid Waste
This category includes disposable lab supplies that have come into direct contact with N6-Methyl-dA-phosphoramidite.
Methodology:
-
Collection: Designate a specific, leak-proof container for this waste stream. This can be a rigid container or a heavy-duty plastic bag within a secondary container.[4]
-
Waste Items: Place all contaminated solid items, such as gloves, weigh boats, and pipette tips, directly into the designated container.
-
Labeling: Label the container clearly as "Hazardous Waste" with the chemical name "N6-Methyl-dA-phosphoramidite Contaminated Debris."[4][6]
-
Storage and Disposal: Once the container is full (do not overfill), seal it and move it to the Satellite Accumulation Area for pickup by EHS.[8]
Protocol 3: Contaminated Liquid Waste
This stream includes solutions of N6-Methyl-dA-phosphoramidite in solvents (e.g., anhydrous acetonitrile) and the initial solvent rinses from decontaminating glassware.
Methodology:
-
Collection Container: Use a dedicated, chemically compatible (e.g., plastic-coated glass or polyethylene) waste container with a secure, vapor-tight lid.[5][7] Never use an open beaker.
-
Segregation: This waste stream should be designated for "Non-Halogenated Organic Solvents containing Phosphoramidites." Do not mix with acidic, basic, or aqueous waste.[6]
-
Collection: Carefully pour the liquid waste into the container using a funnel.
-
Labeling: Label the container "Hazardous Waste" and list all chemical constituents, including the solvent (e.g., "Acetonitrile") and the solute ("N6-Methyl-dA-phosphoramidite"), with estimated concentrations.[7]
-
Storage and Disposal: Keep the container sealed when not in use and store it in the Satellite Accumulation Area. Arrange for pickup when it is no more than three-quarters full to allow for vapor expansion.[8]
Protocol 4: Decontamination of "Empty" Containers
An "empty" container that held N6-Methyl-dA-phosphoramidite is not truly empty and must be decontaminated before it can be disposed of as regular trash.[9]
Methodology:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetonitrile or another solvent in which the phosphoramidite is soluble).[9]
-
Collect Rinseate: The solvent from these three rinses is considered hazardous liquid waste. Collect it and dispose of it according to Protocol 3.[9]
-
Final Rinse: Perform a final rinse with water or another appropriate solvent. This final rinseate may be permissible for drain disposal, but you must check with your local EHS guidelines.[11]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[9]
-
Final Disposal: After decontamination and defacing the label, the container can typically be disposed of in the appropriate recycling or general waste stream for glass or plastic.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection. For a large spill of dry powder, a NIOSH-approved dust mask is recommended.[3][12]
-
Containment:
-
Collection: Collect all cleanup materials (absorbent, towels, etc.) and place them in a sealed container.
-
Disposal: Dispose of the sealed container as contaminated solid waste, following Protocol 2.
-
Decontaminate: Clean the spill area thoroughly.
Data and Workflow Visualization
Waste Stream Summary Table
| Waste Stream | Description | Container Type | Key Labeling Information | Disposal Method |
| Unused Product | Pure N6-Methyl-dA-phosphoramidite (solid/oil) in original vial. | Original sealed vial or compatible, sealed container. | "Hazardous Waste", "N6-Methyl-dA-phosphoramidite" | EHS Pickup |
| Solid Waste | Contaminated gloves, pipette tips, weigh boats, spill cleanup debris. | Lined, rigid, leak-proof container with lid. | "Hazardous Waste", "N6-Methyl-dA-phosphoramidite Contaminated Debris" | EHS Pickup |
| Liquid Waste | Solutions in solvents, initial container rinses (rinseate). | Labeled, sealed, chemically compatible solvent waste bottle. | "Hazardous Waste", List all chemical components and concentrations. | EHS Pickup |
| Empty Containers | Triple-rinsed vials that previously held the product. | N/A | Original label must be defaced or removed. | General glass/plastic waste or recycling. |
Waste Disposal Decision Workflow
The following diagram illustrates the logical steps for segregating and disposing of waste generated from N6-Methyl-dA-phosphoramidite.
Caption: Decision workflow for proper segregation of N6-Methyl-dA-phosphoramidite waste.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
SAFETY DATA SHEET - N6-Methyl-A-CE Phosphoramidite. Glen Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemical Waste (Guidance Note). University of Glasgow. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [Link]
-
SAFETY DATA SHEET 1-Me-dA-CE Phosphoramidite. Cambio. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Glen Research. [Link]
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gla.ac.uk [gla.ac.uk]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. cambio.co.uk [cambio.co.uk]
Operational Guide to Personal Protective Equipment for Handling N6-Methyl-dA-phosphoramidite
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N6-Methyl-dA-phosphoramidite. As a key reagent in the synthesis of custom oligonucleotides, its safe handling is paramount to both personnel safety and experimental integrity.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical properties of the reagent to ensure a self-validating system of safety.
Hazard Assessment and Risk Analysis: Understanding the "Why"
N6-Methyl-dA-phosphoramidite is a reactive chemical that demands careful handling.[1] Its primary hazards stem from its potential to cause irritation upon contact and its high sensitivity to moisture, which can compromise its stability and lead to failed synthesis.[3][4] Understanding the specific risks informs every procedural choice we make.
Routes of Exposure:
-
Inhalation: Fine powder can become airborne, especially during weighing and transfer, and may cause respiratory irritation.[3][5]
-
Dermal Contact: The compound may be harmful if it comes in contact with the skin, causing irritation.[3][5]
-
Ocular Contact: Direct contact can cause serious eye irritation.[3][5]
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all personnel receive comprehensive training on the hazards of the chemicals in their workspace.[6][7] This includes understanding the information provided in the Safety Data Sheet (SDS) and the lab's specific Chemical Hygiene Plan (CHP).[8]
| Hazard Statement | GHS Code | Description | Source |
| Harmful if swallowed | H302 | May cause harm if ingested. | [5] |
| Causes skin irritation | H315 | Direct contact with skin can lead to irritation. | [5] |
| Causes serious eye irritation | H319 | Can cause significant, potentially damaging, eye irritation. | [5] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | [5] |
The Core Ensemble: Required Personal Protective Equipment
A multi-layered approach to PPE is crucial. Each component serves a specific function, and their combined use provides comprehensive protection. The selection and use of PPE must be a core component of your laboratory's Chemical Hygiene Plan.[7][8]
Primary Barrier: Hand Protection
Your hands are most likely to come into direct contact with the chemical.
-
Selection: Use compatible, chemical-resistant gloves. Nitrile gloves are an excellent choice as they provide adequate chemical resistance and avoid potential latex allergies.[9][10]
-
Protocol: Always inspect gloves for tears or punctures before use. For tasks involving significant handling of the solid phosphoramidite, consider double-gloving. After handling, remove gloves using a technique that avoids touching the outer surface with your bare skin and dispose of them in the designated hazardous waste container.[10] Wash hands thoroughly after glove removal.[11]
Essential Shielding: Eye and Face Protection
Protecting your eyes from dust and splashes is non-negotiable.
-
Selection: At a minimum, ANSI-rated safety glasses with side shields are required. However, for weighing or transferring powder where the risk of airborne particles is higher, chemical splash goggles offer superior protection.[10][12]
-
Protocol: Ensure eye protection fits snugly and is worn at all times within the laboratory, especially when handling active reagents.[9]
Protective Apparel: Laboratory Coats and Attire
Your clothing is the last line of defense for your body.
-
Selection: A long-sleeved laboratory coat is mandatory. It should be fully buttoned to provide a complete barrier.[9][11]
-
Protocol: Lab coats should only be worn in the laboratory area and removed before entering common areas like offices or break rooms to prevent the spread of contamination.[9] Personal attire should consist of long pants and closed-toe shoes to protect against spills.[9]
Respiratory Safeguards
Preventing inhalation is critical when handling fine powders.
-
Selection: When working in a well-ventilated chemical fume hood, respiratory protection may not be required. However, if there is a possibility of dust inhalation (e.g., during a large spill or when weighing outside of a fume hood), a NIOSH-approved N95 dust mask or a higher-level respirator is recommended.[3]
-
Protocol: All handling of solid N6-Methyl-dA-phosphoramidite should, whenever possible, be performed within a certified chemical fume hood or other local exhaust ventilation to minimize airborne particles.[7][11]
Procedural Guidance: PPE Protocols in Practice
The sequence of donning and doffing PPE is as critical as the equipment itself. A flawed procedure can lead to self-contamination.
Workflow: Donning PPE
This sequence ensures that each layer of protection is applied correctly before handling any chemicals.
Caption: PPE Donning Sequence.
Step-by-Step Donning Protocol:
-
Wear Appropriate Attire: Ensure you are wearing long pants and fully enclosed, closed-toe shoes. Tie back long hair.
-
Don Lab Coat: Put on your lab coat and fasten all buttons.
-
Don Respiratory Protection: If your risk assessment requires a respirator, perform a seal check to ensure it fits properly.
-
Don Eye Protection: Put on safety glasses or goggles.
-
Don Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.[9]
Workflow: Doffing PPE
This sequence is designed to minimize the risk of contaminating your skin or clothing as you remove your PPE.
Caption: PPE Doffing Sequence.
Step-by-Step Doffing Protocol:
-
Remove Gloves: This is the most contaminated item. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in a hazardous waste bin.
-
Remove Eye Protection: Handle the goggles or glasses by the arms or strap, not the front.
-
Remove Lab Coat: Unbutton the coat. As you remove it, fold it so the contaminated exterior is folded inward.
-
Remove Respirator: If worn, remove it without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[11]
Contingency and Disposal Plans
Preparedness is a key tenet of laboratory safety.[11]
Emergency Response to Exposure
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove any contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Management
For a small spill of solid N6-Methyl-dA-phosphoramidite:
-
Evacuate non-essential personnel from the immediate area.[12]
-
Ensure you are wearing your full PPE ensemble (lab coat, gloves, eye protection, and respirator).
-
Gently sweep up the bulk of the material to avoid raising dust.[3][12]
-
Use a damp paper towel to wipe the area clean.
-
Place all cleanup materials into a sealed bag and dispose of it as hazardous chemical waste.[12]
-
Ventilate the area and wash the spill site after the material pickup is complete.[12]
Waste Disposal Pathway
Disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] All contaminated materials must be treated as hazardous waste.
Caption: Hazardous Waste Disposal Pathway.
Disposal Protocol:
-
Segregation: All items contaminated with N6-Methyl-dA-phosphoramidite (gloves, wipes, excess reagent) must be placed in a dedicated, compatible hazardous waste container.[14] Do not mix with other waste streams unless compatibility has been verified.
-
Labeling: The container must be kept closed except when adding waste and must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents (no abbreviations).[13][14]
-
Storage: Store the waste container in a designated Satellite Accumulation Area within the lab, away from incompatible materials.[14]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office for final disposal at a licensed facility.[13]
By integrating these expert protocols and understanding the rationale behind them, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Glen Research. (n.d.). SAFETY DATA SHEET - N6-Methyl-A-CE Phosphoramidite. Retrieved from .
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
-
University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
OSHA Education Center. (n.d.). A Guide to Hazardous Materials and Laboratory Safety. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
-
Bio-Synthesis, Inc. (2018, July 10). SAFETY DATA SHEET – OLIGONUCLEOTIDES. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
The University of New Mexico Environmental Health & Safety. (n.d.). Chemical Safety Guidelines. Retrieved from [Link]
-
Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Immunomart. (n.d.). N6-Methyl-dA phosphoramidite. Retrieved from [Link]
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. N6-Methyl-dA phosphoramidite - Immunomart [immunomart.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. N6-Methyl-dA phosphoramidite [sigmaaldrich.com]
- 6. osha.gov [osha.gov]
- 7. mastercontrol.com [mastercontrol.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. addgene.org [addgene.org]
- 10. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 11. oshaeducationcenter.com [oshaeducationcenter.com]
- 12. biosyn.com [biosyn.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
